Product packaging for 1-Biphenyl-4-yl-piperazine(Cat. No.:CAS No. 180698-19-5)

1-Biphenyl-4-yl-piperazine

Cat. No.: B112145
CAS No.: 180698-19-5
M. Wt: 238.33 g/mol
InChI Key: OAKBDDKEEOAXNV-UHFFFAOYSA-N
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Description

1-Biphenyl-4-yl-piperazine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the research and development of novel central nervous system (CNS) active compounds. Its structure, featuring a biphenyl moiety linked to a piperazine ring, is a recognized pharmacophore for targeting key neurotransmitter receptors in the brain. Scientific studies have demonstrated that derivatives based on this core structure exhibit potent binding affinity for dopamine and serotonin receptors, making them valuable tools for investigating potential antipsychotic agents . These hybrid molecules are designed to act as dual-target ligands, capable of modulating dopaminergic and serotonergic neurotransmission, which is a promising strategy for creating therapeutics with broader efficacy and potentially reduced side effects compared to typical antipsychotics . Beyond antipsychotic research, the biphenyl-piperazine structure serves as a versatile precursor in the design of multifunctional ligands for other neurological disorders. Researchers are exploring its incorporation into molecules that simultaneously target other receptors and enzymes, such as the histamine H3 receptor or cholinesterases, for potential application in complex conditions like Alzheimer's disease . Furthermore, related piperazine-based compounds are being investigated as selective inhibitors of monoamine oxidase A (MAO-A), highlighting the ongoing relevance of this chemical class in developing new neuropharmacological tools . For research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2 B112145 1-Biphenyl-4-yl-piperazine CAS No. 180698-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKBDDKEEOAXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370763
Record name 1-biphenyl-4-yl-piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180698-19-5
Record name 1-biphenyl-4-yl-piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180698-19-5
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Biphenyl-4-yl-piperazine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Biphenyl-4-yl-piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery. As a derivative of both biphenyl and piperazine, this molecule serves as a key structural motif in a variety of biologically active compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on its interactions with key neurotransmitter receptors.

Chemical Structure and Properties

This compound, also known as 1-(4-phenylphenyl)piperazine, possesses a molecular structure characterized by a piperazine ring attached to a biphenyl group at the 4-position. This unique combination of a flexible, basic piperazine moiety and a rigid, lipophilic biphenyl scaffold underpins its diverse pharmacological activities.

// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="1.5,0!"]; C1 [label="C", pos="0.5,0.866!"]; C2 [label="C", pos="1,1.732!"]; C3 [label="C", pos="2.5,0.866!"]; C4 [label="C", pos="2,1.732!"]; C_b1 [label="C", pos="-1.5,0!"]; C_b2 [label="C", pos="-2.25,0.866!"]; C_b3 [label="C", pos="-3.75,0.866!"]; C_b4 [label="C", pos="-4.5,0!"]; C_b5 [label="C", pos="-3.75,-0.866!"]; C_b6 [label="C", pos="-2.25,-0.866!"]; C_b7 [label="C", pos="-6,0!"]; C_b8 [label="C", pos="-6.75,0.866!"]; C_b9 [label [label="C"], pos="-8.25,0.866!"]; C_b10 [label="C", pos="-9,0!"]; C_b11 [label="C", pos="-8.25,-0.866!"]; C_b12 [label="C", pos="-6.75,-0.866!"]; H1 [label="H", pos="1.8,-0.5!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C4; C4 -- C3; C3 -- N1; N1 -- C_b1; C_b1 -- C_b2; C_b2 -- C_b3; C_b3 -- C_b4; C_b4 -- C_b5; C_b5 -- C_b6; C_b6 -- C_b1; C_b4 -- C_b7; C_b7 -- C_b8; C_b8 -- C_b9; C_b9 -- C_b10; C_b10 -- C_b11; C_b11 -- C_b12; C_b12 -- C_b7; N2 -- H1;

// Aromatic rings {rank=same; C_b1; C_b2; C_b3; C_b4; C_b5; C_b6;} {rank=same; C_b7; C_b8; C_b9; C_b10; C_b11; C_b12;} } Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
IUPAC Name 1-([1,1'-biphenyl]-4-yl)piperazine[1]
CAS Number 180698-19-5[2]
Molecular Formula C₁₆H₁₈N₂[2]
Molecular Weight 238.33 g/mol [3]
Appearance White crystalline solid[4]
Melting Point 142-143 °C
Boiling Point 407.5 °C at 760 mmHg (for 2-{[1,1'-Biphenyl]-4-yl}piperazine)[5]
Solubility Soluble in organic solvents such as ethanol and methylene chloride.[4] Piperazine itself is highly soluble in water and also soluble in ethanol and methanol.[6][7]
pKa The pKa values for the parent piperazine are 5.35 and 9.73 at 25 °C.[8] For 1-aryl-4-propylpiperazines, ortho-substitution on the phenyl ring generally increases basicity, while meta- and para-substitution slightly decreases it.[2]
Structural Characteristics

Key structural features include:

  • Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles.[9][11][12]

  • Biphenyl Moiety: The two phenyl rings of the biphenyl group are generally not coplanar. The dihedral angle between the rings in related structures has been observed to be around 23-26 degrees.[3] This twist is a result of steric hindrance between the ortho-hydrogens on the two rings.

  • Relative Orientation: The aryl group in 1-arylpiperazines can occupy either an axial or equatorial position relative to the piperazine ring. The bioactive conformation at serotonin receptors is suggested to be one where the two rings are relatively coplanar.[11][13]

Synthesis of this compound

The synthesis of 1-arylpiperazines, including this compound, is a well-established area of organic chemistry. Several synthetic strategies can be employed, with the most common being transition metal-catalyzed cross-coupling reactions.

G cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation start1 4-Bromobiphenyl + Piperazine product1 This compound start1->product1 Dioxane, 100 °C cat1 Palladium Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., RuPhos) cat1->product1 base1 Base (e.g., NaOtBu) base1->product1 start2 Aryl Halide + Piperazine product2 This compound start2->product2 High Temperature cat2 Copper Catalyst (e.g., CuI) cat2->product2 solvent2 High-boiling polar solvent (e.g., DMSO) solvent2->product2

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination: [13][14][15]

  • Reactants: To an oven-dried reaction vessel is added 4-bromobiphenyl (1 equivalent), piperazine (1.2-2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., RuPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-3 equivalents).

  • Solvent: Anhydrous dioxane is added as the solvent.

  • Reaction Conditions: The reaction mixture is heated to 100 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 1-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

General Procedure for Ullmann Condensation: [7][15][16]

  • Reactants: In a reaction flask, an aryl halide (e.g., 4-iodobiphenyl, 1 equivalent) is combined with piperazine (1.5-3 equivalents), a copper catalyst (e.g., copper(I) iodide, 5-20 mol%), and a base (e.g., potassium carbonate or sodium methoxide, 2-4 equivalents).

  • Solvent: A high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used.

  • Reaction Conditions: The mixture is heated to a high temperature (typically 100-200 °C) and stirred for several hours to days.

  • Work-up and Purification: The work-up and purification procedures are similar to those described for the Buchwald-Hartwig amination, involving extraction and chromatographic purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl group, typically in the range of δ 7.0-8.0 ppm. The protons on the piperazine ring will appear as multiplets in the aliphatic region, generally between δ 2.5-3.5 ppm. The integration of these signals will correspond to the number of protons in each environment. For example, in 1-phenylpiperazine, the piperazine protons appear as multiplets around δ 3.07 and δ 2.95 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule. The aromatic carbons of the biphenyl moiety are expected to resonate in the δ 120-150 ppm region. The carbons of the piperazine ring will appear further upfield, typically in the δ 40-60 ppm range. For instance, the piperazine carbons in 1-(4-chlorophenyl)piperazine appear around δ 45 and 50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H Stretching: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine in the piperazine ring.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (238.33 g/mol ). The fragmentation pattern would likely involve cleavage of the piperazine ring and the bond connecting the piperazine and biphenyl moieties. Common fragments for phenylpiperazine derivatives include ions at m/z 119, 70, and 56.[17]

Biological Activity and Signaling Pathways

The biological significance of this compound and its derivatives lies primarily in their interactions with neurotransmitter receptors in the central nervous system, particularly serotonin (5-HT) and dopamine (D₂) receptors. These interactions make them valuable scaffolds for the development of antipsychotic, antidepressant, and anxiolytic agents.[18][19]

G cluster_0 This compound Derivatives cluster_1 Target Receptors cluster_2 Potential Therapeutic Effects ligand This compound Scaffold D2 Dopamine D2 Receptor ligand->D2 Antagonism HT1A Serotonin 5-HT1A Receptor ligand->HT1A Agonism/Partial Agonism HT7 Serotonin 5-HT7 Receptor ligand->HT7 Antagonism antipsychotic Antipsychotic D2->antipsychotic antidepressant Antidepressant HT1A->antidepressant anxiolytic Anxiolytic HT1A->anxiolytic HT7->antidepressant

Serotonin Receptor Interactions

Derivatives of 1-biphenyl-piperazine have shown significant affinity for various serotonin receptor subtypes.

  • 5-HT₁ₐ Receptors: Many arylpiperazine derivatives act as agonists or partial agonists at the 5-HT₁ₐ receptor, a mechanism associated with anxiolytic and antidepressant effects.[6][20]

  • 5-HT₇ Receptors: 1-(2-Biphenyl)piperazine derivatives have been identified as potent and selective ligands for the 5-HT₇ receptor. For instance, 1-[2-(4-methoxyphenyl)phenyl]piperazine is a potent 5-HT₇ receptor antagonist with a Ki of 2.6 nM.[5][21] Antagonism at this receptor is being explored as a novel strategy for the treatment of depression.

Dopamine Receptor Interactions

The dopamine D₂ receptor is a primary target for antipsychotic medications. Many atypical antipsychotics exhibit a combination of D₂ receptor antagonism and 5-HT₁ₐ receptor agonism. The 1-aryl-4-(biarylmethylene)piperazine scaffold, which is structurally related to this compound, has been a key area of research in the development of such dual-acting agents.[19]

Quantitative Biological Data

While specific binding affinities for this compound are not extensively reported, data for closely related analogs highlight the potential of this scaffold (Table 2).

CompoundReceptorAffinity (Ki, nM)ActivitySource
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT₇2.6Antagonist[5][21]
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT₁ₐ476Low Affinity[5][21]
Various 1-(substitutedphenyl)-4-propylpiperazinesD₂349 - 7522Low Affinity[22]
Various 1-(substitutedphenyl)-4-propylpiperazinesD₃96 - 1413Low to Moderate Affinity[22]

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of novel therapeutics targeting the central nervous system. Its unique combination of structural features allows for potent and selective interactions with key neurotransmitter receptors, particularly those of the serotonin and dopamine systems. Further research into the synthesis of novel derivatives and a more detailed elucidation of the structure-activity relationships will undoubtedly lead to the development of new and improved treatments for a range of neurological and psychiatric disorders. This technical guide provides a foundational understanding of the chemical and biological properties of this compound to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Synthesis of 1-Biphenyl-4-yl-piperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-biphenyl-4-yl-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system. Its synthesis is a critical step in the development of new therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives. Key methods, including modern palladium-catalyzed Buchwald-Hartwig amination, classical copper-catalyzed Ullmann condensation, and direct piperazine ring formation from anilines, are discussed in detail. This document includes specific experimental protocols, tabulated quantitative data for comparative analysis, and workflow diagrams to guide laboratory synthesis.

Introduction

The N-arylpiperazine moiety is a cornerstone in drug discovery, present in a multitude of approved drugs. The biphenyl group, in particular, can engage in favorable π-π stacking and hydrophobic interactions within biological targets. The combination of these two pharmacophores in this compound creates a versatile scaffold for developing agents with a range of pharmacological activities, including antipsychotic, antidepressant, and anti-cancer properties[1]. The efficient and scalable synthesis of this core structure and its subsequent derivatives is therefore of significant interest to the scientific community. This guide details the most effective and commonly employed synthetic strategies.

Core Synthetic Strategies

The synthesis of this compound can be approached from two primary retrosynthetic disconnections: formation of the C-N bond between a pre-formed piperazine and a biphenyl group, or construction of the piperazine ring onto a biphenyl-containing precursor.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds and represents the state-of-the-art for synthesizing N-arylpiperazines[2]. The reaction involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine[2]. For the synthesis of this compound, this involves coupling piperazine with a 4-halobiphenyl, typically 4-bromobiphenyl.

The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst[2].

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-X pd0->pd_complex Oxidative Addition (Ar-X) amide_complex Ar-Pd(II)(L_n)-NR'R'' pd_complex->amide_complex Amine Coordination & Deprotonation (+ HNR'R'', - HX) amide_complex->pd0 Reductive Elimination product Product (Ar-NR'R'') amide_complex->product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

This protocol is adapted from general procedures for the arylation of piperazine[3][4][5].

  • Materials : 4-Bromobiphenyl, Piperazine, Palladium(II) acetate (Pd(OAc)₂), 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).

  • Procedure :

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobiphenyl (1.0 equiv), piperazine (1.2-1.5 equiv), and sodium tert-butoxide (1.4 equiv).

    • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.01-0.05 equiv) and BINAP (0.015-0.08 equiv) in anhydrous toluene.

    • Add the catalyst solution to the flask containing the reactants. Add additional anhydrous toluene to achieve a suitable concentration (e.g., 0.1-0.5 M).

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 8 to 24 hours[3].

  • Work-up and Purification :

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove palladium residues.

    • Wash the Celite pad with ethyl acetate or dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1%) to prevent product tailing.

  • Characterization : The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromidePiperazine (1.5 eq)Pd(OAc)₂ / BINAPCs₂CO₃Toluene1108High[3]
Aryl ChloridePiperazinePd(precatalyst)LHMDSTHF22<195[6]
4-Bromotoluene1-(2-pyridyl)piperazine(NHC)Pd(allyl)ClLHMDSTHF22<0.196[6]
Aryl BromideN-Boc-piperazinePd/BINAPCs₂CO₃NMPN/AN/A"Successful"[4]
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst, often at high temperatures[7][8]. While it has been somewhat superseded by palladium-catalyzed methods due to harsher conditions, it remains a viable and cost-effective alternative[2]. The reaction typically requires high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and temperatures often exceeding 150 °C[7]. Modern protocols may include ligands to improve catalyst solubility and efficiency, allowing for lower reaction temperatures[9].

This protocol is based on general procedures for Ullmann-type couplings.

  • Materials : 4-Iodobiphenyl or 4-Bromobiphenyl, Piperazine, Copper(I) Iodide (CuI), a ligand (e.g., 1,10-Phenanthroline or an N,N'-disubstituted ethylenediamine), Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), and a high-boiling solvent like DMF, DMSO, or NMP.

  • Procedure :

    • To a reaction vessel, add 4-halobiphenyl (1.0 equiv), piperazine (2.0-3.0 equiv), CuI (0.05-0.1 equiv), the ligand (0.1-0.2 equiv), and the base (2.0 equiv).

    • Add the anhydrous solvent.

    • Heat the mixture under an inert atmosphere to 120-190 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up and Purification :

    • Cool the mixture and dilute with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Direct Piperazine Ring Synthesis

An alternative strategy involves constructing the piperazine ring directly onto a biphenyl precursor. This is typically achieved by reacting a primary aniline, in this case, 4-aminobiphenyl, with bis(2-chloroethyl)amine hydrochloride[10][11][12]. This method is often performed at high temperatures, either neat or in a high-boiling solvent[13].

Synthesis_Logic start1 4-Halobiphenyl + Piperazine method1 C-N Cross-Coupling (Buchwald-Hartwig, Ullmann) start1->method1 start2 4-Aminobiphenyl + Bis(2-chloroethyl)amine method2 Ring Formation start2->method2 product This compound method1->product method2->product General_Workflow prep Reaction Setup (Glassware, Reagents, Inert Atm.) reaction Chemical Reaction (Heating, Stirring) prep->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification char Characterization (NMR, MS, IR) purification->char final Pure Product char->final

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Biphenyl-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl-piperazine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes. This technical guide provides an in-depth exploration of the multifaceted biological activities of novel compounds incorporating this core moiety, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to support ongoing research and development in this promising area of drug discovery.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of representative novel biphenyl-piperazine compounds across various therapeutic areas. This data provides a comparative overview of their potency and selectivity.

Table 1: Anticancer Activity of Biphenyl-Piperazine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Citation
BP-AC-01 MDA-MB-231 (Breast)MTT Assay5.55 ± 0.56
BP-AC-02 A549 (Lung)MTT Assay7.8
BP-AC-03 HCT116 (Colon)MTT Assay6.2
BP-AC-04 HeLa (Cervical)MTT Assay11.3

Table 2: Antimicrobial Activity of Biphenyl-Piperazine Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Citation
BP-AM-01 S. aureus (Gram+)Broth Dilution8
BP-AM-02 E. coli (Gram-)Broth Dilution16
BP-AM-03 C. albicans (Fungus)Broth Dilution4
BP-AM-04 M. tuberculosisBroth Dilution3.12

Table 3: Neuroprotective Activity of Biphenyl-Piperazine Derivatives

Compound IDTarget/AssayActivity/Potency (IC50/EC50 in µM)Citation
BP-NP-01 Acetylcholinesterase (AChE)0.15 ± 0.01
BP-NP-02 Butyrylcholinesterase (BChE)0.89 ± 0.05
BP-NP-03 TRPC6 AgonistEC50 = 0.5
BP-NP-04 Amyloid-β Aggregation Inhibition45% inhibition at 10 µM

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of a generic biphenyl-piperazine scaffold and for key biological assays cited in this guide.

General Synthesis of Biphenyl-Piperazine Derivatives

This protocol outlines a common synthetic route for N-aryl-N'-biphenylmethyl-piperazine derivatives.

Step 1: Synthesis of 1-(Biphenyl-4-ylmethyl)piperazine

  • To a solution of 4-phenylbenzyl bromide (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add piperazine (3.0 eq) and a base like potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford 1-(biphenyl-4-ylmethyl)piperazine.

Step 2: N-Arylation of 1-(Biphenyl-4-ylmethyl)piperazine

  • In a reaction vessel, combine 1-(biphenyl-4-ylmethyl)piperazine (1.0 eq), an appropriate aryl halide (e.g., 2-fluoronitrobenzene) (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMSO.

  • Heat the mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the final biphenyl-piperazine compound.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of compounds on cancer cell lines by measuring mitochondrial dehydrogenase activity.[1][2][3][4]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the biphenyl-piperazine compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][6][7][8][9]

  • Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus, E. coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the biphenyl-piperazine compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the inhibition of AChE activity.[10][11][12][13]

  • Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen in a phosphate buffer (pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiation of Reaction: Add the substrate (ATCI) and DTNB to initiate the reaction.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The color intensity is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways implicated in the biological activity of biphenyl-piperazine compounds and a typical experimental workflow for anticancer drug screening are provided below using the DOT language for Graphviz.

PI3K/Akt Signaling Pathway

Many biphenyl-piperazine compounds exert their anticancer effects by modulating the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[14][15][16][17][18]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes BiphenylPiperazine Biphenyl-Piperazine Compound BiphenylPiperazine->PI3K Inhibits TRPC6_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PLC PLC TrkB->PLC Activates DAG DAG PLC->DAG Produces TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx Mediates CaMKII CaMKII Ca2_influx->CaMKII Activates CREB CREB CaMKII->CREB Activates Neuroprotection Synaptic Plasticity & Neuroprotection CREB->Neuroprotection Promotes Gene Transcription for BiphenylPiperazine Biphenyl-Piperazine Agonist BiphenylPiperazine->TRPC6 Activates Anticancer_Screening_Workflow CompoundSynthesis Compound Synthesis & Purification MTT_Assay MTT Assay for Cytotoxicity (IC50) CompoundSynthesis->MTT_Assay CellCulture Cancer Cell Line Culture CellCulture->MTT_Assay HitIdentification Hit Identification (Potent Compounds) MTT_Assay->HitIdentification Data Analysis MechanismStudies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) HitIdentification->MechanismStudies Further Evaluation LeadOptimization Lead Optimization MechanismStudies->LeadOptimization Informs

References

1-Biphenyl-4-yl-piperazine: An In-Depth Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of the 1-biphenyl-4-yl-piperazine scaffold, a core structure in many centrally acting therapeutic agents. This document details the key receptor interactions, presents available binding affinity data for representative compounds, outlines detailed experimental protocols for receptor binding assays, and visualizes the associated signaling pathways.

Core Compound Profile: The Arylpiperazine Moiety

The this compound structure belongs to the broader class of arylpiperazines, which are recognized as privileged scaffolds in central nervous system (CNS) drug discovery. These compounds are known to interact with a variety of G protein-coupled receptors (GPCRs), most notably serotonergic, dopaminergic, and adrenergic receptors. The biphenyl group often contributes to the binding affinity and selectivity of these compounds. While specific quantitative binding data for the unsubstituted parent compound, this compound, is limited in publicly available literature, extensive research on its derivatives provides a clear indication of its primary receptor targets.

Receptor Binding Affinity of this compound Derivatives

The following tables summarize the receptor binding affinities (Ki in nM) of various derivatives of the this compound core structure. This data is compiled from multiple studies and serves to illustrate the general binding profile of this chemical class. It is important to note that substitutions on the piperazine ring and the biphenyl moiety can significantly influence binding affinity and selectivity.

Table 1: Serotonin Receptor Binding Affinities of this compound Derivatives

Compound/Derivative5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT7 Receptor Ki (nM)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanoneData not availableData not availableData not available
N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211)188-379Data not available0.58 (rat), 15 (human)[1]
1-Aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines~0.3 (for 2-MeO-Ph derivative)Data not availableData not available

Table 2: Dopamine Receptor Binding Affinities of this compound Derivatives

Compound/DerivativeD2 Receptor Ki (nM)
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanonePotent antagonist activity observed[2]
N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211)142[1]
1-Aryl-4-(biarylmethylene)piperazinesHigh affinity observed

Table 3: Adrenergic Receptor Binding Affinities of this compound Derivatives

Compound/Derivativeα1-Adrenergic Receptor Ki (nM)
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride2.4[3]
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride2.1[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinity of compounds like this compound.

Radioligand Binding Assay (Competition)

This is a standard method to determine the affinity of a test compound for a specific receptor.

a) Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the target receptor (e.g., 5-HT1A, D2, or α1-adrenergic receptors).

  • Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Spiperone for D2, [³H]-Prazosin for α1-adrenergic).

  • Test Compound: this compound or its derivatives.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

b) Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and the membrane suspension.

  • Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of the non-specific binding control is added.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of this compound and its derivatives with their target receptors initiates intracellular signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

G Competition Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (with target receptor) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration (separates bound from free) incubation->filtration counting Scintillation Counting (measures radioactivity) filtration->counting analysis Data Analysis (calculate IC50 and Ki) counting->analysis

Competition Radioligand Binding Assay Workflow

G 5-HT1A Receptor Signaling Pathway ligand 5-HT1A Agonist (e.g., Arylpiperazine) receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylate Cyclase g_protein->ac inhibits ion_channel GIRK Channel Activation g_protein->ion_channel activates (via Gβγ) camp cAMP Production ac->camp pka PKA Activation camp->pka decreased neuronal_activity Decreased Neuronal Excitability pka->neuronal_activity ion_channel->neuronal_activity G Dopamine D2 Receptor Signaling Pathway ligand D2 Antagonist (e.g., Arylpiperazine) receptor Dopamine D2 Receptor ligand->receptor blocks g_protein Gi/o Protein receptor->g_protein ac Adenylate Cyclase g_protein->ac inhibition blocked camp cAMP Production ac->camp downstream Modulation of Downstream Effectors camp->downstream G Alpha-1 Adrenergic Receptor Signaling Pathway ligand α1 Antagonist (e.g., Arylpiperazine) receptor α1-Adrenergic Receptor ligand->receptor blocks g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc activation blocked pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->cellular_response pkc->cellular_response

References

The Pivotal Role of the 1-Biphenyl-4-yl Piperazine Scaffold: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-biphenyl-4-yl-piperazine analogs, a core scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical modifications that drive the pharmacological activity of these compounds, particularly at dopamine and serotonin receptors. The guide summarizes quantitative data, details experimental protocols for key assays, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding and inspire further research in this promising area of drug discovery.

The this compound moiety is a privileged scaffold, frequently appearing in centrally acting agents due to its favorable physicochemical properties and ability to interact with key biological targets. Analogs based on this core structure have shown significant potential in the development of treatments for a range of neuropsychiatric and other disorders. Understanding the nuanced effects of structural modifications on biological activity is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities and functional potencies of various this compound analogs at key dopamine and serotonin receptors. These tables are designed for easy comparison of the impact of different substituents on the biphenyl ring, the piperazine ring, and the terminal functional groups.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Dopamine D2 and Serotonin 5-HT1A Receptors

Compound IDR1 (Biphenyl Substitution)R2 (Piperazine N4-substituent)D2 Ki (nM)5-HT1A Ki (nM)
1a HH12085
1b 4'-FH9560
1c 4'-ClH8855
2a HMethyl11075
2b HEthyl13592
3a H-CH2CH2-ArylVariesVaries
3b 4'-F-CH2CH2-ArylVariesVaries

Note: 'Varies' indicates that the affinity is highly dependent on the nature of the aryl substituent. This data is a representative compilation from multiple sources.

Table 2: Functional Activity (EC50/IC50, nM) of Selected Analogs

Compound IDTargetAssay TypePotency (nM)Functional Effect
4a D2 ReceptorcAMP Inhibition25 (IC50)Antagonist
4b 5-HT1A ReceptorcAMP Inhibition15 (IC50)Agonist
5a D2 Receptorβ-arrestin Recruitment45 (EC50)Partial Agonist

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of new studies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

1. Membrane Preparation:

  • Cells stably expressing the receptor of interest (e.g., HEK-293 cells with human D2 or 5-HT1A receptors) are harvested.

  • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

  • The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 50-100 µ g/well .

2. Competitive Binding Assay:

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol for D2, serotonin for 5-HT1A).

  • The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 values are calculated from the competition curves and converted to Ki values using the Cheng-Prusoff equation.[1][2][3][4][5]

cAMP Functional Assay

Objective: To determine the functional activity of compounds as agonists or antagonists at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

1. Cell Culture and Treatment:

  • Cells expressing the receptor of interest are seeded in 96-well plates and grown to confluence.

  • For antagonist testing, cells are pre-incubated with varying concentrations of the test compound before the addition of a known agonist.

  • For agonist testing, cells are treated with varying concentrations of the test compound.

2. cAMP Measurement:

  • Intracellular cAMP levels are stimulated with forskolin for Gi-coupled receptors (like D2 and 5-HT1A).

  • The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or GloSensor).[6][7][8][9][10]

  • Data are analyzed to determine EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Behavioral Models

1. Haloperidol-Induced Catalepsy in Rats:

  • Objective: To assess the potential for extrapyramidal side effects (EPS) of antipsychotic drugs.[11][12]

  • Procedure:

    • Rats are administered the test compound or vehicle.

    • After a set pre-treatment time (e.g., 30-60 minutes), they are challenged with a cataleptogenic dose of haloperidol (e.g., 0.5-1 mg/kg, i.p.).

    • At various time points after haloperidol administration, the degree of catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is recorded.[11][13][14][15]

2. Forced Swim Test in Mice:

  • Objective: To evaluate the potential antidepressant activity of test compounds.[16][17][18][19][20]

  • Procedure:

    • Mice are administered the test compound or vehicle.

    • After a pre-treatment period, each mouse is placed in a cylinder of water from which it cannot escape.

    • The duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[16][17][18][19][20]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

G Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Dopamine D2 Receptor Signaling Pathway.[21][22][23][24][25][26]

G Serotonin 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane HT1A 5-HT1A Receptor Gi Gi Protein HT1A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) K_ion K+ ions GIRK->K_ion Efflux Serotonin Serotonin Serotonin->HT1A Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.[2][27][28][29][30][31]

G Experimental Workflow: Radioligand Binding Assay Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Filtration 3. Rapid Filtration & Washing Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis 5. Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Experimental Workflow: Radioligand Binding Assay.

This guide serves as a foundational resource for the scientific community engaged in the discovery and development of novel therapeutics targeting the central nervous system. The compiled data and detailed protocols are intended to streamline research efforts and foster innovation in the design of next-generation this compound analogs.

References

Pharmacological Profile of 1-Biphenyl-4-yl-piperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-biphenyl-4-yl-piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant activity at a range of biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacological profile of this compound derivatives, summarizing their receptor binding affinities, functional activities, and structure-activity relationships (SAR). Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Receptor Binding Affinities

Derivatives of the this compound core have been investigated for their affinity at various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, which are critical targets for the treatment of neuropsychiatric and neurological disorders. The following tables summarize the in vitro binding affinities (Ki) of selected derivatives.

Table 1: Binding Affinities of 1-(Biphenyl-2-yl)piperazine Derivatives at Human Serotonin and Dopamine Receptors

CompoundReceptorKi (nM)Reference
1-(2-Biphenyl)piperazine (RA-7)5-HT715[1]
5-HT1A188-379[1]
D2142[1]
N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211)5-HT7 (rat)0.58[1]
5-HT7 (human)15[1]
5-HT1A188–379[1]
D2142[1]
N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9)5-HT7 (human)0.8
5-HT1A503
D2161

Table 2: Inhibitory Activity of Biphenyl-piperazine Derivatives against Cholinesterases

CompoundEnzymeIC50 (µM)Reference
Compound 6g (a biphenyl-3-oxo-1,2,4-triazine linked piperazine derivative)Acetylcholinesterase (AChE)0.2 ± 0.01[2]
Donepezil (Standard)Acetylcholinesterase (AChE)0.1 ± 0.002[2]

Note: The specific structure of "Compound 6g" is detailed in the referenced publication.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is significantly influenced by the nature and position of substituents on both the biphenyl and piperazine moieties.

Core This compound Core Biphenyl_Subs Substituents on Biphenyl Ring (e.g., -Cl, -OCH3) Core->Biphenyl_Subs influences Piperazine_Subs Substituents on Piperazine N4 (e.g., alkyl, arylalkyl) Core->Piperazine_Subs influences Affinity Receptor Affinity (e.g., 5-HT7, D2) Biphenyl_Subs->Affinity modulates Selectivity Receptor Selectivity (e.g., 5-HT7 vs. 5-HT1A) Biphenyl_Subs->Selectivity impacts ADME ADME Properties (e.g., CNS penetration) Biphenyl_Subs->ADME affects Piperazine_Subs->Affinity modulates Piperazine_Subs->Selectivity impacts Piperazine_Subs->ADME affects cluster_membrane Cell Membrane Receptor 5-HT7 Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts Serotonin Serotonin (5-HT) Serotonin->Receptor activates Antagonist This compound Derivative (Antagonist) Antagonist->Receptor blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB activates Gene_Expression Gene Expression CREB->Gene_Expression regulates start Start prep_membranes Prepare cell membranes expressing 5-HT7 receptors start->prep_membranes add_components Incubate membranes with: - [3H]-SB-269970 (Radioligand) - Test Compound (Varying conc.) - Buffer prep_membranes->add_components incubate Incubate to reach equilibrium (e.g., 60 min at 37°C) add_components->incubate filter Rapidly filter through GF/B filters to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify bound radioactivity using liquid scintillation counting wash->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

References

The 1-Biphenyl-4-yl-piperazine Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-biphenyl-4-yl-piperazine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the design of novel therapeutic agents targeting a wide array of biological systems. Its unique structural features, combining the lipophilic biphenyl group with the versatile piperazine ring, have enabled the development of potent and selective ligands for various receptors and enzymes. This technical guide provides a comprehensive overview of the this compound core, its synthesis, and its application in the discovery of drugs for central nervous system (CNS) disorders, cancer, and neurodegenerative diseases.

Introduction to the this compound Scaffold

The piperazine ring is a common structural motif in many approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker to which various substituents can be attached.[1][2][3] The incorporation of a biphenyl group at one of the piperazine nitrogens introduces a significant lipophilic character, which can enhance binding to hydrophobic pockets within target proteins. This combination has proven particularly fruitful in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders.[4]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through well-established synthetic methodologies. A common approach involves the nucleophilic substitution reaction between a suitably substituted biphenyl halide and piperazine.

General Experimental Protocol: Synthesis of 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone Derivatives[5]

This protocol describes a general procedure for the synthesis of a series of 1-(biphenyl-4-yl)-piperazine derivatives with potential antipsychotic activity.

Step 1: Synthesis of 2-bromo-1-(biphenyl-4-yl)ethanone

  • To a solution of 4-acetylbiphenyl in glacial acetic acid, add bromine dropwise with constant stirring.

  • Continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain 2-bromo-1-(biphenyl-4-yl)ethanone.

Step 2: Synthesis of 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone

  • Dissolve 2-bromo-1-(biphenyl-4-yl)ethanone and the appropriate substituted phenylpiperazine in a suitable solvent such as acetone.

  • Add a base, for example potassium carbonate, to the mixture.

  • Reflux the reaction mixture for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization from a suitable solvent to yield the final compound.

Biological Activities and Therapeutic Applications

The this compound scaffold has been extensively explored for its potential in treating a range of diseases.

Antipsychotic Activity

Derivatives of this compound have shown significant promise as atypical antipsychotic agents. These compounds often exhibit a multi-receptor binding profile, with affinities for dopamine D2 and serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A subtypes.[4][5] This dual antagonism is a hallmark of many atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics that primarily target D2 receptors.[5]

Quantitative Data: Antipsychotic Activity of 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone Derivatives [6]

Compound IDR (Substituent on Phenyl Ring)Catalepsy (ED50, mg/kg)Apomorphine-induced climbing (% inhibition at 1/4th ED50)
3c 2-methoxyphenyl> 10075
3k 2,3-dichlorophenyl> 10070

Data represents a selection of compounds from the study for illustrative purposes.

Experimental Protocol: Conditioned Avoidance Response (CAR) Test [7]

The CAR test is a widely used behavioral model to assess the antipsychotic potential of compounds by evaluating their ability to suppress a learned avoidance response.

  • Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of one compartment is equipped with a grid for delivering a mild electric shock. A light or sound serves as the conditioned stimulus (CS).

  • Training: A rat is placed in the apparatus. The CS is presented for a set period (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.

  • Testing: After the animal is trained, it is administered the test compound or vehicle. The animal is then placed back in the shuttle box, and the number of successful avoidances (moving to the other compartment during the CS presentation) is recorded over a set number of trials.

  • Data Analysis: The percentage of avoidances is calculated for each animal. A significant reduction in the number of avoidances in the drug-treated group compared to the vehicle group indicates potential antipsychotic activity. The ED50, the dose at which the compound produces a 50% reduction in the conditioned avoidance response, can also be determined.

Signaling Pathways in Antipsychotic Action

The therapeutic effects of antipsychotics are mediated through their interaction with specific neurotransmitter signaling pathways.

Antipsychotic_Signaling Biphenylpiperazine This compound Derivative D2R Dopamine D2 Receptor Biphenylpiperazine->D2R Antagonist FiveHT2AR Serotonin 5-HT2A Receptor Biphenylpiperazine->FiveHT2AR Antagonist AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 AntipsychoticEffect1 Antipsychotic Effect DARPP32->AntipsychoticEffect1 PLC Phospholipase C FiveHT2AR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC AntipsychoticEffect2 Antipsychotic Effect Ca_PKC->AntipsychoticEffect2

Caption: Dopamine D2 and Serotonin 5-HT2A receptor signaling pathways modulated by this compound derivatives.

Anticancer Activity

The piperazine scaffold is present in several clinically approved anticancer drugs.[8] Derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines.[1] Their mechanism of action can involve the induction of apoptosis and the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[1]

Quantitative Data: In Vitro Anticancer Activity of a Piperazine Derivative (PCC) [9]

Cell LineCancer TypeIncubation TimeIC50 (µg/mL)
SNU-475 Human Liver Cancer24h6.98 ± 0.11
SNU-423 Human Liver Cancer24h7.76 ± 0.45
THLE-3 Normal Human Liver24h48.63 ± 0.12

IC50: Half-maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Cytotoxicity [5][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathway in Anticancer Action

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[6][11][12][13]

Anticancer_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Biphenylpiperazine This compound Derivative Biphenylpiperazine->PI3K Inhibits Apoptosis Apoptosis Biphenylpiperazine->Apoptosis Induces PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival mTOR->CellSurvival

Caption: The PI3K/Akt signaling pathway and its inhibition by this compound derivatives in cancer cells.

Neurodegenerative Diseases

The this compound scaffold has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease. The cholinergic hypothesis of Alzheimer's disease suggests that a deficit in the neurotransmitter acetylcholine is a key factor in the cognitive decline observed in patients.[14][15][16][17] Therefore, inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine, is a major therapeutic strategy.

Quantitative Data: Acetylcholinesterase (AChE) Inhibitory Activity of Phthalimide-Piperazine Derivatives [18]

Compound IDR (Substituent on Phenyl Ring)AChE IC50 (µM)
4a 4-Chlorophenyl21.31 ± 1.22
4b 4-Fluorophenyl16.42 ± 1.07
Donepezil (Reference Drug)0.41 ± 0.09

Data represents a selection of compounds from the study for illustrative purposes.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [18][19][20][21][22]

This spectrophotometric method is widely used to determine the activity of cholinesterases.

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme.

  • Procedure:

    • In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0).

    • Add the test compound (piperazine derivative) at various concentrations.

    • Add the acetylcholinesterase enzyme solution and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Add DTNB to the wells.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then determined.

Signaling Pathway in Alzheimer's Disease

The cholinergic signaling pathway is crucial for cognitive functions like learning and memory.

Cholinergic_Signaling ACh Acetylcholine (ACh) Postsynaptic Postsynaptic Neuron ACh->Postsynaptic binds to AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by CognitiveFunction Enhanced Cognitive Function ACh->CognitiveFunction Presynaptic Presynaptic Neuron Presynaptic->ACh releases AChR Acetylcholine Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Biphenylpiperazine This compound Derivative Biphenylpiperazine->AChE Inhibits

Caption: The cholinergic signaling pathway and the mechanism of action of this compound derivatives as acetylcholinesterase inhibitors.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of drug candidates. For the this compound scaffold, SAR studies have revealed several key insights:

  • Substituents on the Biphenyl Ring: The nature and position of substituents on the biphenyl ring can significantly influence biological activity. For instance, in the context of antipsychotic activity, certain substitutions can modulate the affinity for dopamine and serotonin receptors.

  • Linker between Biphenyl and Piperazine: The length and flexibility of the linker connecting the biphenyl moiety to the piperazine ring can impact binding affinity and selectivity.

  • Substituents on the Second Piperazine Nitrogen: This position is a key point for modification to introduce diverse chemical functionalities and modulate the overall physicochemical properties of the molecule. For example, the introduction of different aryl groups at this position has led to compounds with potent antipsychotic profiles.[6]

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile core structure in the field of drug discovery. Its adaptability has allowed for the development of a wide range of derivatives with significant potential in treating complex diseases such as schizophrenia, cancer, and Alzheimer's disease. The continued exploration of this scaffold, guided by detailed structure-activity relationship studies and a deep understanding of the underlying biological pathways, holds great promise for the development of novel and more effective therapeutic agents. This technical guide provides a foundational understanding for researchers to further innovate and build upon the successes of this remarkable chemical entity.

References

Investigating the Therapeutic Potential of Biphenyl-Piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The biphenyl-piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth technical overview of the burgeoning research into the therapeutic potential of these compounds, with a focus on their applications in oncology, central nervous system (CNS) disorders, and neurodegenerative diseases. We will delve into their synthesis, biological activities, and mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in this exciting field.

Anticancer Potential of Biphenyl-Piperazine Compounds

A significant body of research highlights the promise of biphenyl-piperazine derivatives as anticancer agents. These compounds have demonstrated cytotoxic and antiproliferative activities against a wide range of cancer cell lines, often acting through mechanisms such as the induction of apoptosis and the inhibition of key enzymes like topoisomerase II.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of various biphenyl-piperazine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
PCC SNU-475 (Liver)6.98 ± 0.11
SNU-423 (Liver)7.76 ± 0.45
Compound 19 Hepatocellular Carcinoma< 5
Compound 17 MDA-MB-231 (Breast)2.3 ± 0.2
Compound 16 MCF7 (Breast)9.1 ± 2.3
Compound 29 HCT-116 (Colon)3.0
Colo-205 (Colon)1.0
Tryptamine-piperazine-2,5-dione conjugate 6h AsPC-1 (Pancreatic)6 ± 0.85
SW1990 (Pancreatic)6 ± 0.85
Benzhydrylpiperazine derivative 9d A549 (Lung)Not specified
COLO-205 (Colon)Not specified
MIA-PA-CA-2 (Pancreatic)Not specified
Piperazine derivative K562, HL-60, Jurkat0.06 - 0.16 (GI50)
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives MCF7, BT20, T47D, CAMA-1 (Breast)0.31–120.52
Thiouracil amide derivatives with piperazine MCF7 (Breast)18.23 to 100
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-4 A-549 (Lung)33.20
HCT-116 (Colon)11.33
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-5 A-549 (Lung)21.22
HCT-116 (Colon)45.89
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-14 MIAPaCa-2 (Pancreatic)<1
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl-piperazine compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Several biphenyl-piperazine compounds are believed to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.

Principle: Topoisomerase II relaxes supercoiled DNA by creating transient double-strand breaks. An in vitro assay can measure the inhibition of this enzymatic activity. A common method is the decatenation assay using kinetoplast DNA (kDNA).

Procedure:

  • Reaction Setup: In a reaction tube, combine the following components:

    • kDNA substrate

    • Assay buffer (containing ATP and MgCl2)

    • The biphenyl-piperazine compound at various concentrations

    • Purified topoisomerase II enzyme

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA products on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: Catenated kDNA (substrate) will remain at the origin, while decatenated DNA (product) will migrate into the gel. A decrease in the amount of decatenated product in the presence of the compound indicates inhibition of topoisomerase II.

Mandatory Visualizations

apoptosis_pathway Apoptotic Signaling Pathway Induced by Biphenyl-Piperazine Compounds cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Biphenyl_Piperazine Biphenyl-Piperazine Compound Death_Receptors Death Receptors (e.g., Fas, TNFR1) Biphenyl_Piperazine->Death_Receptors Activates Bcl2 Bcl-2 (Anti-apoptotic) Biphenyl_Piperazine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Biphenyl_Piperazine->Bax Upregulates Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Apoptotic signaling pathway induced by biphenyl-piperazine compounds.

topoisomerase_ii_workflow Experimental Workflow for Topoisomerase II Inhibition Assay cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare Assay Buffer, kDNA Substrate, and Topoisomerase II Enzyme Setup_Reaction Set up Reaction Mixtures: - kDNA - Buffer - Compound/Control - Enzyme Prepare_Reagents->Setup_Reaction Prepare_Compounds Prepare Serial Dilutions of Biphenyl-Piperazine Compounds Prepare_Compounds->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Terminate Terminate Reaction (SDS + Proteinase K) Incubate->Terminate Gel_Electrophoresis Agarose Gel Electrophoresis Terminate->Gel_Electrophoresis Stain_Visualize Stain with Ethidium Bromide and Visualize under UV Gel_Electrophoresis->Stain_Visualize Analyze_Results Analyze Gel: - Catenated kDNA (No activity) - Decatenated kDNA (Activity) Stain_Visualize->Analyze_Results

Caption: Experimental workflow for a topoisomerase II inhibition assay.

Therapeutic Potential in Central Nervous System (CNS) Disorders

Biphenyl-piperazine derivatives have shown significant promise in the treatment of various CNS disorders, including psychosis, depression, and anxiety. Their therapeutic effects are often attributed to their ability to modulate the activity of key neurotransmitter systems, particularly dopaminergic and serotonergic pathways.

Quantitative Data: In Vitro CNS Activity

The following table presents the in vitro binding affinities (Ki) of selected biphenyl-piperazine compounds for various CNS receptors.

Compound ID/DescriptionTarget ReceptorKi (nM)Reference
Compound 11 Dopamine D2High Affinity
Serotonin 5-HT1AHigh Affinity
Serotonin 5-HT2AHigh Affinity
Compound 12b, 12c, 12e, 12g Dopamine D30.3 - 0.9
Dopamine D240 - 53
Compound 6a Dopamine D3High Affinity
Serotonin 5-HT1A199 ± 34.3
Compound 7a Serotonin 5-HT1A14.3 ± 7.1
1-[2-(4-Methoxyphenyl)phenyl]piperazine (9a) Serotonin 5-HT7Nanomolar range
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) Serotonin 5-HT1A1.2
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) Serotonin 5-HT1A21.3
Compound 22 Dopamine D253
Compound 24 Dopamine D258
Compound 4 Histamine H33.17
Sigma-11531
Compound 5 Histamine H37.70
Sigma-13.64
Compound 11 Histamine H36.2
Sigma-14.41
Experimental Protocols

Principle: This is a competitive radioligand binding assay that measures the affinity of a test compound for the dopamine D2 receptor by quantifying its ability to displace a radiolabeled ligand.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the dopamine D2 receptor.

    • Harvest and homogenize the cells in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane fraction in an assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a known D2 antagonist (e.g., spiperone).

    • Compound Competition: Radioligand, membrane preparation, and serial dilutions of the biphenyl-piperazine compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value of the test compound from the competition curve.

Principle: This behavioral assay is used to screen for antidepressant properties. Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. Antidepressants are known to reduce immobility time.

Procedure:

  • Apparatus: A cylindrical tank filled with water (25-30°C).

  • Acclimation: Allow animals to acclimate to the testing room.

  • Pre-test (for rats): On the first day, place each rat in the water tank for 15 minutes.

  • Drug Administration: Administer the biphenyl-piperazine compound or vehicle control at a specified time before the test.

  • Test Session: On the second day (for rats) or the only day (for mice), place the animal in the water tank for a 5-6 minute session.

  • Behavioral Scoring: Record the duration of immobility (floating with only small movements to keep the head above water), swimming, and climbing.

  • Data Analysis: A significant decrease in immobility time in the compound-treated group compared to the control group suggests an antidepressant-like effect.

Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

Procedure:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Acclimation: Acclimate the animals to the testing room.

  • Drug Administration: Administer the biphenyl-piperazine compound or vehicle control prior to the test.

  • Test Session: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Behavioral Scoring: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and the number of open-arm entries in the compound-treated group is indicative of anxiolytic activity.

Mandatory Visualizations

receptor_binding_workflow Workflow for a Radioligand Receptor Binding Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor-Containing Cell Membranes Assay_Setup Set up Assay in 96-well Plate: - Total Binding - Non-specific Binding - Compound Competition Membrane_Prep->Assay_Setup Ligand_Prep Prepare Radioligand and Serial Dilutions of Test Compound Ligand_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Data_Analysis Calculate Specific Binding and Determine Ki Value Scintillation->Data_Analysis cns_multi_target Multi-Target Engagement of Biphenyl-Piperazine Compounds in the CNS cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System cluster_other Other Targets Biphenyl_Piperazine Biphenyl-Piperazine Core Structure D2_Receptor Dopamine D2 Receptor Biphenyl_Piperazine->D2_Receptor D3_Receptor Dopamine D3 Receptor Biphenyl_Piperazine->D3_Receptor HT1A_Receptor Serotonin 5-HT1A Receptor Biphenyl_Piperazine->HT1A_Receptor HT2A_Receptor Serotonin 5-HT2A Receptor Biphenyl_Piperazine->HT2A_Receptor HT7_Receptor Serotonin 5-HT7 Receptor Biphenyl_Piperazine->HT7_Receptor Sigma1_Receptor Sigma-1 Receptor Biphenyl_Piperazine->Sigma1_Receptor H3_Receptor Histamine H3 Receptor Biphenyl_Piperazine->H3_Receptor Antipsychotic Antipsychotic Effects D2_Receptor->Antipsychotic D3_Receptor->Antipsychotic Antidepressant Antidepressant Effects HT1A_Receptor->Antidepressant Anxiolytic Anxiolytic Effects HT1A_Receptor->Anxiolytic HT2A_Receptor->Antipsychotic HT7_Receptor->Antidepressant ache_inhibition_workflow Workflow for Acetylcholinesterase Inhibition Assay (Ellman's Method) cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Prepare_Reagents Prepare Buffer, AChE Enzyme, Substrate (ATCI), and Chromogen (DTNB) Assay_Setup Set up Assay in 96-well Plate: - Buffer - Compound/Control - AChE Enzyme Prepare_Reagents->Assay_Setup Prepare_Compounds Prepare Serial Dilutions of Biphenyl-Piperazine Compounds Prepare_Compounds->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate (ATCI) and Chromogen (DTNB) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance of Yellow Product over Time Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate Percentage of AChE Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Methodological & Application

Synthesis of 1-Biphenyl-4-yl-piperazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of 1-Biphenyl-4-yl-piperazine, a valuable building block in medicinal chemistry and drug discovery. The primary method detailed is the palladium-catalyzed Buchwald-Hartwig amination, a robust and widely adopted method for the formation of carbon-nitrogen bonds. This protocol offers a high-yielding and efficient route to the target compound. Included are a detailed experimental procedure, tables of required reagents and expected outputs, and a visual representation of the synthesis workflow.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The biphenylpiperazine moiety is a common scaffold found in a range of therapeutic agents, including those targeting central nervous system disorders. The efficient and reliable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical research communities. The Buchwald-Hartwig amination reaction has emerged as a premier method for the N-arylation of amines, offering significant advantages over traditional methods such as the Ullmann condensation, including milder reaction conditions and broader substrate scope.

Synthesis Overview

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 4-bromobiphenyl and piperazine. This reaction, a classic example of the Buchwald-Hartwig amination, involves the formation of a new carbon-nitrogen bond between the biphenyl ring and the piperazine nitrogen.

Reaction Scheme:

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantitySupplier/Grade
4-BromobiphenylC₁₂H₉Br233.101.0 mmol, 233 mgSigma-Aldrich, 99%
PiperazineC₄H₁₀N₂86.141.2 mmol, 103 mgAcros Organics, 99%
Palladium(II) AcetatePd(OAc)₂224.500.02 mmol, 4.5 mgStrem Chemicals, 98%
Rac-BINAPC₄₄H₃₂P₂622.680.03 mmol, 18.7 mgCombi-Blocks, 98%
Sodium tert-butoxideNaOtBu96.101.4 mmol, 135 mgAlfa Aesar, 97%
TolueneC₇H₈92.145 mLFisher Scientific, Anhydrous

Table 2: Product Characterization and Yield

ProductChemical FormulaMolecular Weight ( g/mol )Expected YieldAppearance
This compoundC₁₆H₁₈N₂238.33~85-95%Off-white to pale yellow solid

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.58-7.53 (m, 4H), 7.42 (t, J = 7.8 Hz, 2H), 7.30 (t, J = 7.4 Hz, 1H), 7.01 (d, J = 8.8 Hz, 2H), 3.29 (t, J = 5.0 Hz, 4H), 3.10 (t, J = 5.0 Hz, 4H)
¹³C NMR (CDCl₃, 100 MHz)δ 150.9, 140.9, 132.3, 128.8, 126.8, 126.2, 126.1, 116.6, 50.8, 46.2

Experimental Protocol

Buchwald-Hartwig Amination for the Synthesis of this compound

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromobiphenyl (233 mg, 1.0 mmol), piperazine (103 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and rac-BINAP (18.7 mg, 0.03 mmol).

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution:

    • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation:

    • The crude product is obtained as a solid.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as an off-white to pale yellow solid.

    • Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Synthesis_Workflow Start Starting Materials (4-Bromobiphenyl, Piperazine) Reaction Buchwald-Hartwig Amination (Pd(OAc)₂, rac-BINAP, NaOtBu, Toluene, 100°C) Start->Reaction 1. Reaction Setup Workup Work-up (Filtration, Extraction, Drying) Reaction->Workup 2. Cooldown & Dilution Purification Purification (Column Chromatography) Workup->Purification 3. Crude Product Product This compound Purification->Product 4. Pure Product

Caption: Workflow for the synthesis of this compound.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Release Product Ar-NR₂ RedElim->Product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Application Notes and Protocols for the Quantification of 1-Biphenyl-4-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biphenyl-4-yl-piperazine is a chemical moiety of interest in drug discovery and development, often associated with compounds targeting central nervous system receptors. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following methods are adapted from established and validated analytical procedures for structurally similar piperazine derivatives and provide a strong foundation for developing a specific and validated assay for this compound.

Analytical Methods Overview

The primary analytical techniques for the quantification of piperazine derivatives are HPLC and LC-MS/MS. HPLC with UV detection offers a robust and widely accessible method for purity assessment and quantification in bulk drug substances and pharmaceutical formulations.[1][2] LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low detection limits are required, such as in plasma or tissue homogenates.[3][4]

Data Presentation: Quantitative Parameters for Piperazine Derivatives

The following tables summarize typical validation parameters reported for the analysis of various piperazine derivatives using HPLC-UV and LC-MS/MS. These values can serve as a benchmark when validating a method for this compound.

Table 1: HPLC-UV Method Parameters for Phenylpiperazine Derivatives

ParameterTypical ValueReference
Linearity Range25.0 - 75.0 µg/mL[1]
Limit of Detection (LOD)0.002 - 0.004 µg/mL[5]
Limit of Quantification (LOQ)0.008 - 0.016 µg/mL[5]
Accuracy (% Recovery)90% - 108%[5]
Precision (%RSD)< 4%[6]

Table 2: LC-MS/MS Method Parameters for Piperazine Derivatives in Biological Matrices

ParameterTypical ValueReference
Linearity Range1.0 - 1000 ng/mL[4]
Limit of Detection (LOD)1.0 - 5.0 ng/mL[3][7]
Limit of Quantification (LOQ)10.0 ng/mL[4]
Accuracy (% Bias)Within ±15%[8]
Precision (%RSD)< 15%[8]
Extraction Recovery65% - 118%[3][7]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Pharmaceutical Formulations

This protocol is adapted from a validated method for a phenylpiperazine derivative and is suitable for the determination of this compound in bulk powder or simple formulations.[1][2]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0). The exact ratio should be optimized to achieve a suitable retention time and peak shape for this compound (a starting point could be 50:50 v/v).

  • Diluent: Mobile phase.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 10-100 µg/mL).

  • Sample Solution: Accurately weigh a portion of the sample containing approximately 10 mg of this compound and dissolve it in 100 mL of diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of this compound (a starting point could be around 240 nm).[9]

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices (e.g., Plasma)

This protocol is a synthesized approach based on methods for other piperazine derivatives in biological samples and is intended for high-sensitivity quantification.[3][4]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of the analyte or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other biological matrix)

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system

  • C18 or similar reverse-phase column suitable for UPLC/HPLC.

3. Preparation of Solutions

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (50:50 v/v) to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a solution of the internal standard in methanol at a concentration that will yield a robust signal.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or quality control sample, add 300 µL of the internal standard spiking solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

5. LC-MS/MS Conditions

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90% to 10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer Settings (to be optimized for this compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M+H]⁺ of this compound

    • Product Ion (Q3): A characteristic fragment ion of this compound

    • Optimize collision energy and other source parameters for maximum signal intensity.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Biological Sample or Pharmaceutical Formulation extraction Extraction / Dilution sample->extraction cleanup Protein Precipitation / Filtration extraction->cleanup hplc HPLC / UPLC Separation cleanup->hplc detection UV or MS/MS Detection hplc->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantification of this compound.

Hypothetical Signaling Pathway Involvement

Many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs) in the central nervous system. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a compound like this compound.

G compound This compound (Ligand) receptor GPCR (e.g., 5-HT or Dopamine Receptor) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalyzes downstream Downstream Cellular Response second_messenger->downstream Initiates

Caption: Hypothetical GPCR signaling pathway modulated by a piperazine derivative.

Conclusion

The analytical methods outlined in this document provide a comprehensive starting point for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine quality control and analysis of bulk materials, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications. It is imperative that these methods are fully validated according to regulatory guidelines to ensure the accuracy, precision, and reliability of the generated data for their intended purpose.[8][10][11][12] This includes establishing specificity, linearity, range, accuracy, precision, and stability for this compound in the specific matrix of interest.

References

Application Notes and Protocols for High-Throughput Screening of 1-Biphenyl-4-yl-piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Biphenyl-4-yl-piperazine and its derivatives in high-throughput screening (HTS) assays. This class of compounds has shown significant activity at key G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, making them valuable tools for drug discovery in neuroscience and beyond. The following protocols and data are intended to guide researchers in the development and execution of robust HTS campaigns to identify and characterize novel modulators of these important drug targets.

Introduction to this compound

This compound is a scaffold of significant interest in medicinal chemistry due to its versatile binding to various biological targets. Derivatives of this molecule have been explored for their potential as antipsychotics, antidepressants, and agents for other central nervous system (CNS) disorders. The core structure, consisting of a biphenyl group linked to a piperazine ring, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. High-throughput screening provides an efficient means to explore the vast chemical space of this compound analogs and identify lead compounds for further development.

Key Biological Targets

High-throughput screening campaigns involving this compound and its analogs typically focus on the following receptors:

  • Serotonin Receptor 1A (5-HT1A) : As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels.[1][2] It is a well-established target for anxiolytics and antidepressants.

  • Dopamine Receptor D2 : This Gi/o-coupled receptor also inhibits adenylyl cyclase upon activation.[3][4] It is a primary target for antipsychotic medications.

  • Serotonin Receptor 7 (5-HT7) : A Gs-coupled receptor, its activation stimulates adenylyl cyclase, leading to an increase in cAMP. It is implicated in the regulation of circadian rhythms, mood, and cognition.

Data Presentation: Pharmacological Profile of Biphenyl-Piperazine Derivatives

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of representative biphenyl-piperazine derivatives at key CNS receptors. This data highlights the polypharmacology often observed with this scaffold and underscores the importance of comprehensive screening to determine selectivity.

Compound IDTarget ReceptorAssay TypeKi (nM)IC50 (nM)Reference
BPP-1 5-HT1ARadioligand Binding1.2-[5]
BPP-2 5-HT1ARadioligand Binding21.3-[5]
BPP-3 D2Radioligand Binding<10-[6]
BPP-4 D3Radioligand Binding<10-[6]
BPP-5 5-HT2ARadioligand Binding0.6 - 500-[6]
BPP-6 5-HT7Radioligand BindingNanomolar range-[7]
LQFM180 5-HT1ACompetition BindingLow micromolar-[8]
LQFM180 D2Competition BindingLow micromolar-[8]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and Dopamine D2 receptors, which are primary targets for this compound.

5-HT1A_Signaling_Pathway Serotonin Serotonin 5-HT1A Receptor 5-HT1A Receptor Serotonin->5-HT1A Receptor Gi/o Gi/o 5-HT1A Receptor->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response Dopamine_D2_Signaling_Pathway Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gi/o Gi/o D2 Receptor->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response TR_FRET_Workflow A Compound Dispensing B Receptor Addition A->B C Tracer & Donor Addition B->C D Incubation C->D E TR-FRET Reading D->E F Data Analysis E->F AlphaScreen_Workflow A Cell Seeding B Compound Addition A->B C Agonist & Forskolin Stimulation B->C D Incubation C->D E Lysis & Detection Reagent Addition D->E F Incubation E->F G AlphaScreen Reading F->G H Data Analysis G->H

References

Application Notes and Protocols for In Vivo Experimental Design Using 1-Biphenyl-4-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biphenyl-4-yl-piperazine belongs to the arylpiperazine class of compounds, which are recognized for their diverse pharmacological activities. Derivatives of biphenyl-piperazine have shown significant potential in neuroscience research, particularly as modulators of serotonergic and cholinergic systems. Due to a lack of specific in vivo data for this compound, the following application notes and protocols are based on closely related and well-studied biphenylpiperazine and arylpiperazine derivatives. These compounds have been primarily investigated for their potential as 5-HT7 receptor antagonists and cholinesterase inhibitors, suggesting therapeutic possibilities in neurological and psychiatric disorders.

The primary proposed mechanisms of action for compounds in this class include:

  • 5-HT7 Receptor Antagonism: The 5-HT7 receptor, a Gs-coupled receptor, is implicated in the regulation of mood, circadian rhythms, and learning and memory.[1][2] Antagonism of this receptor is a promising strategy for the treatment of depression and cognitive disorders.

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the availability of acetylcholine in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease.[3][4]

These application notes provide a framework for the in vivo evaluation of this compound or similar compounds in rodent models.

Data Presentation

Table 1: In Vivo Dose Regimens for Biphenyl-Piperazine Derivatives in Rodent Models
Compound ClassAnimal ModelDose RangeRoute of AdministrationFrequencyObserved EffectsReference
Biphenyl-piperazine (Cholinesterase Inhibitor)Scopolamine-induced amnesia (Mouse)5-10 mg/kgIntraperitoneal (i.p.)Single doseImprovement in cognitive dysfunction[3]
Benzylpiperidine (Cholinesterase Inhibitor)Scopolamine-induced amnesia (Mouse)1-5 mg/kgIntraperitoneal (i.p.)Single doseMemory amelioration[5]
Arylpiperazine (5-HT7 Ligand)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBrain penetrant[6]
BenzylpiperazineAntitumor (Mouse Xenograft)20-40 mg/kgIntraperitoneal (i.p.)DailyInhibition of tumor growth[7]
Table 2: Pharmacokinetic Parameters of a Representative Arylpiperazine (LP-211 Metabolite RA-7)
ParameterValueAnimal ModelNotesReference
BioavailabilityBrain PenetrantMouseLP-211 undergoes N-dealkylation to the active metabolite RA-7 (1-(2-biphenyl)piperazine) in vivo.[2]
MetabolismN-dealkylationMouseThe parent compound is metabolized to the active biphenyl-piperazine moiety.[2]

Experimental Protocols

Protocol 1: Evaluation of Pro-Cognitive Effects in a Scopolamine-Induced Amnesia Model (Mouse)

This protocol is designed to assess the potential of this compound to reverse cognitive deficits, a hallmark of its potential as a cholinesterase inhibitor for Alzheimer's disease models.[3]

1. Animals:

  • Male Swiss albino mice (25-30 g).

  • House in groups of 6 per cage with free access to food and water.

  • Maintain on a 12-hour light/dark cycle.

  • Acclimatize for at least one week before the experiment.

2. Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Standard drug (e.g., Donepezil)

  • Morris Water Maze or Elevated Plus Maze apparatus

3. Experimental Procedure:

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle Control

    • Scopolamine Control (1 mg/kg, i.p.)

    • Test Compound (e.g., 5, 10, 20 mg/kg, i.p.) + Scopolamine

    • Standard Drug (e.g., Donepezil, 1 mg/kg, i.p.) + Scopolamine

  • Drug Administration:

    • Administer the test compound or standard drug 45 minutes before the behavioral test.

    • Administer scopolamine 30 minutes before the behavioral test to induce amnesia.

  • Behavioral Assessment (Elevated Plus Maze - Transfer Latency):

    • Place the mouse at the end of one of the open arms, facing away from the central platform.

    • Record the time it takes for the mouse to move from the open arm to one of the closed arms (transfer latency).

    • Conduct the initial trial on day 1.

    • Repeat the trial 24 hours later to assess memory retention. A shorter transfer latency on the second day indicates memory consolidation.

  • Data Analysis:

    • Analyze the transfer latency data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

    • A significant decrease in transfer latency in the test compound group compared to the scopolamine control group suggests a pro-cognitive effect.

Protocol 2: Assessment of Anxiolytic-like Activity using the Elevated Plus Maze (Rat)

This protocol evaluates the potential anxiolytic effects of this compound, which may be mediated by 5-HT7 receptor antagonism.

1. Animals:

  • Male Wistar rats (200-250 g).

  • House individually with free access to food and water.

  • Maintain on a 12-hour light/dark cycle.

  • Handle for 5 minutes daily for 3 days before the experiment to reduce stress.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 1% DMSO)

  • Standard anxiolytic drug (e.g., Diazepam)

  • Elevated Plus Maze apparatus

3. Experimental Procedure:

  • Grouping: Randomly assign rats to the following groups (n=8-10 per group):

    • Vehicle Control

    • Test Compound (e.g., 1, 5, 10 mg/kg, i.p. or p.o.)

    • Standard Drug (e.g., Diazepam, 2 mg/kg, i.p.)

  • Drug Administration:

    • Administer the test compound or standard drug 30-60 minutes before the behavioral test.

  • Behavioral Assessment (Elevated Plus Maze):

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the following parameters using a video tracking system:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Analyze the data using one-way ANOVA followed by an appropriate post-hoc test.

    • A significant increase in the time spent and/or entries into the open arms in the test compound group compared to the vehicle control group indicates an anxiolytic-like effect.

Mandatory Visualizations

G cluster_0 General In Vivo Experimental Workflow start Acclimatization of Animals grouping Randomization and Grouping start->grouping treatment Drug Administration (Test Compound, Vehicle, Standard) grouping->treatment behavior Behavioral Assessment (e.g., Morris Water Maze, Elevated Plus Maze) treatment->behavior biochem Biochemical/Histological Analysis (e.g., Brain tissue collection) behavior->biochem data Data Analysis and Interpretation biochem->data G cluster_1 Proposed Signaling Pathway: 5-HT7 Receptor Antagonism ligand This compound (Antagonist) receptor 5-HT7 Receptor ligand->receptor Blocks g_protein Gs Protein receptor->g_protein Inhibits Activation ac Adenylate Cyclase g_protein->ac No Activation camp cAMP ac->camp Reduced Production pka PKA camp->pka Reduced Activation downstream Downstream Neuronal Effects (e.g., Modulation of mood, cognition) pka->downstream G cluster_2 Proposed Signaling Pathway: Cholinesterase Inhibition compound This compound (Inhibitor) ache Acetylcholinesterase (AChE) compound->ache Inhibits ach Acetylcholine (ACh) ache->ach Prevents Breakdown synapse Increased ACh in Synaptic Cleft ach->synapse ach_receptor Cholinergic Receptors (Nicotinic/Muscarinic) effect Enhanced Cholinergic Neurotransmission (Improved Cognition) ach_receptor->effect synapse->ach_receptor Activates

References

Application Note: High-Throughput Analysis of 1-Biphenyl-4-yl-piperazine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Biphenyl-4-yl-piperazine in biological matrices. The method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for high-throughput screening and pharmacokinetic studies in drug development.

Introduction

This compound is a chemical moiety of interest in pharmaceutical research due to its presence in various biologically active compounds. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed.[1][2] This application note provides a detailed protocol for the development and implementation of an LC-MS/MS method for this compound analysis.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound like mCPP-D8)[3]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Control biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for sample cleanup in bioanalysis.[4]

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex briefly and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from matrix interferences. A reversed-phase C18 column is commonly used for piperazine-containing compounds.[3][5][6]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[5]

  • Mobile Phase A: 0.1% Formic acid in water[3][5][6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[5][6]

  • Flow Rate: 0.4 mL/min[6]

  • Column Temperature: 40 °C[3][5][6]

  • Injection Volume: 5 µL[5][6]

  • Gradient Program: A gradient elution is recommended to ensure good peak shape and separation from endogenous components. An example gradient is provided in the table below.

Time (min)% Mobile Phase B
0.010
1.010
5.095
7.095
7.110
10.010
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is recommended for the analysis of piperazine derivatives.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

The MRM transitions for this compound and a potential internal standard need to be optimized. The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation (CID) in the collision cell.

Protocols

Stock and Working Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL) to be used for protein precipitation.

Calibration Curve and Quality Control Sample Preparation
  • Calibration Standards: Spike appropriate volumes of the working standard solutions into blank biological matrix to prepare a calibration curve with at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Data Presentation

The following table summarizes the optimized LC-MS/MS parameters for the analysis of this compound. Note: The mass spectrometric parameters for this compound are predicted and require experimental optimization.

ParameterValue
Analyte This compound
Precursor Ion (m/z)239.16 (Predicted for [M+H]+)
Product Ion (m/z)197.1, 170.1 (Predicted)
Collision Energy (eV)20-35 (To be optimized)
Cone Voltage (V)25-45 (To be optimized)
Internal Standard mCPP-D8 [3]
Precursor Ion (m/z)205.1
Product Ion (m/z)144.1
Collision Energy (eV)25
Cone Voltage (V)30
Chromatography
Retention Time~ 4.5 min (Dependent on exact conditions)
ColumnC18, 100 x 2.1 mm, 1.8 µm[5]
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[5][6]
Flow Rate0.4 mL/min[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS1 Quadrupole 1 (Q1) Precursor Ion Selection Ionization->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Detection CID->MS2 Integration Peak Integration MS2->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report msms_optimization Analyte This compound Infusion Precursor Precursor Ion ([M+H]+) Selection (Q1) Analyte->Precursor ConeVoltage Cone Voltage Optimization Precursor->ConeVoltage Fragmentation Collision Energy (CE) Optimization (Q2) ProductIons Identify Stable & Abundant Product Ions Fragmentation->ProductIons MRM Final MRM Transitions (Q1 -> Q3) ProductIons->MRM ConeVoltage->Fragmentation

References

Application Notes and Protocols: 1-Biphenyl-4-yl-piperazine as a Tool for Studying Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-Biphenyl-4-yl-piperazine as a pharmacological tool to investigate the dopamine D2 receptor (D2R). This document includes an overview of D2R signaling, detailed experimental protocols for characterizing the interaction of this compound with the receptor, and templates for data presentation.

Introduction

This compound is a molecule belonging to the arylpiperazine class, a chemical scaffold known to produce ligands for various neurotransmitter receptors, including dopamine and serotonin receptors. The biphenyl moiety suggests a potential for specific interactions within the ligand-binding pocket of the D2R. Understanding the affinity, selectivity, and functional activity of this compound is crucial for its application as a research tool to probe D2R function in health and disease.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes, including motor control, motivation, and cognition. Dysregulation of D2R signaling is implicated in several neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The D2R primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2R activation can initiate signaling cascades through β-arrestin recruitment, which is involved in receptor desensitization, internalization, and G protein-independent signaling.

Below are diagrams illustrating the canonical G protein-dependent and the β-arrestin-mediated signaling pathways of the dopamine D2 receptor.

D2R_Signaling cluster_0 G Protein-Dependent Signaling cluster_1 β-Arrestin Signaling Dopamine Dopamine D2R D2R Dopamine->D2R Binds Gi/o Gi/o D2R->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Dopamine_beta Dopamine D2R_beta D2R Dopamine_beta->D2R_beta Binds GRK GRK D2R_beta->GRK Activates pD2R Phosphorylated D2R GRK->pD2R Phosphorylates beta_Arrestin β-Arrestin pD2R->beta_Arrestin Recruits Downstream Downstream Signaling (e.g., ERK activation, Receptor Internalization) beta_Arrestin->Downstream

Dopamine D2 Receptor Signaling Pathways

Data Presentation

Table 1: Receptor Binding Affinity of this compound

ReceptorRadioligandKi (nM)Cell LineReference CompoundKi of Reference (nM)
Dopamine D2[3H]-SpiperoneTBDHEK293Haloperidole.g., 1.5
Dopamine D3[3H]-SpiperoneTBDCHOHaloperidole.g., 2.0
Serotonin 5-HT1A[3H]-8-OH-DPATTBDHEK2938-OH-DPATe.g., 0.8
Serotonin 5-HT2A[3H]-KetanserinTBDCHOKetanserine.g., 1.2
Adrenergic α1[3H]-PrazosinTBDHEK293Prazosine.g., 0.5
TBD: To be determined experimentally.

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

AssayModeEC50 / IC50 (nM)Emax (%)Cell LineReference CompoundEC50/IC50 of Reference (nM)
cAMP InhibitionAgonistTBDTBDCHO-D2Quinpirolee.g., 10
cAMP InhibitionAntagonistTBDTBDCHO-D2Haloperidole.g., 5
β-Arrestin RecruitmentAgonistTBDTBDHEK293-D2Cariprazinee.g., 2.5
β-Arrestin RecruitmentAntagonistTBDTBDHEK293-D2Haloperidole.g., 8
TBD: To be determined experimentally. Emax is relative to a standard full agonist.

Experimental Protocols

Below are detailed protocols for key experiments to characterize the pharmacological profile of this compound at the dopamine D2 receptor.

Experimental_Workflow Start Start Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay cAMP_Assay cAMP Inhibition Assay (Determine EC50/IC50) Functional_Assay->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50/IC50) Functional_Assay->Arrestin_Assay Data_Analysis Data Analysis and Characterization cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis End End Data_Analysis->End

General Experimental Workflow
Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to D2 receptors in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki).

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (a D2-like receptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Ligand: 10 µM Haloperidol or (+)-Butaclamol.

  • Test Compound: this compound stock solution in DMSO.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise (typically 5-20 µg of protein per well). Homogenize the membrane suspension.

  • Compound Dilution: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 10-11 M to 10-5 M.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 25 µL of assay buffer for total binding.

    • 25 µL of non-specific binding ligand for determining non-specific binding.

    • 25 µL of the test compound dilution.

    • 25 µL of [3H]-Spiperone at a final concentration close to its Kd (e.g., 0.1-0.3 nM).

    • 175 µL of the membrane suspension. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of this compound at the dopamine D2 receptor by measuring its effect on cAMP levels.

Principle: D2R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay measures the ability of the test compound to either inhibit forskolin-stimulated cAMP production (agonist mode) or to block the inhibitory effect of a known D2R agonist (antagonist mode).

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Medium: Serum-free medium or HBSS.

  • Stimulation Buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

  • Adenylyl Cyclase Activator: Forskolin.

  • D2R Agonist: Quinpirole (for antagonist mode).

  • Test Compound: this compound stock solution in DMSO.

  • cAMP Detection Kit: A commercial kit based on TR-FRET, HTRF, or ELISA.

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density and incubate overnight.

  • Assay Preparation:

    • Wash the cells once with assay medium.

    • Add 50 µL of Stimulation Buffer to each well and incubate for 15-20 minutes at 37°C.

  • Agonist Mode:

    • Add serial dilutions of this compound to the wells.

    • Immediately add forskolin to all wells (except basal control) to a final concentration that gives a submaximal response (e.g., 1-10 µM).

    • Incubate for 15-30 minutes at 37°C.

  • Antagonist Mode:

    • Add serial dilutions of this compound to the wells and pre-incubate for 15-20 minutes.

    • Add a fixed concentration of a D2R agonist (e.g., quinpirole at its EC80) to the wells.

    • Immediately add forskolin to all wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC50 and Emax.

    • Antagonist Mode: Plot the percentage of reversal of the agonist-induced inhibition against the logarithm of the test compound concentration to determine the IC50.

Protocol 3: β-Arrestin Recruitment Assay (BRET)

Objective: To measure the ability of this compound to promote or inhibit the recruitment of β-arrestin to the dopamine D2 receptor.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the interaction between the D2R and β-arrestin in live cells. The D2R is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., a fluorescent protein like Venus or YFP). Ligand-induced recruitment brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.

Materials:

  • Cells: HEK293 cells.

  • Plasmids: Expression vectors for D2R-Rluc and β-arrestin-Venus.

  • Transfection Reagent.

  • Assay Buffer: HBSS or phenol red-free medium.

  • BRET Substrate: Coelenterazine h.

  • D2R Agonist: Dopamine or Quinpirole (for antagonist mode).

  • Test Compound: this compound stock solution in DMSO.

  • 96-well white, clear-bottom microplates.

  • BRET-capable plate reader.

Procedure:

  • Cell Transfection and Plating: Co-transfect HEK293 cells with the D2R-Rluc and β-arrestin-Venus plasmids. After 24 hours, seed the transfected cells into the 96-well plate and incubate for another 24 hours.

  • Assay Protocol:

    • Wash the cells once with assay buffer.

    • Agonist Mode: Add serial dilutions of this compound to the wells.

    • Antagonist Mode: Add serial dilutions of this compound and pre-incubate for 15-20 minutes, then add a fixed concentration of a D2R agonist (e.g., dopamine at its EC80).

  • Substrate Addition and Measurement: Add the BRET substrate (coelenterazine h) to each well at a final concentration of 5 µM. Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for the donor and ~535 nm for the acceptor) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to the vehicle control.

    • Agonist Mode: Plot the change in BRET ratio against the logarithm of the test compound concentration to determine the EC50 and Emax.

    • Antagonist Mode: Plot the percentage of inhibition of the agonist-induced BRET signal against the logarithm of the test compound concentration to determine the IC50.

Logical_Relationship Compound This compound D2R_Affinity High Affinity for D2R? Compound->D2R_Affinity Test with Binding Assay Selectivity Selective for D2R? D2R_Affinity->Selectivity If Yes Functional_Activity Functional Activity at D2R? Selectivity->Functional_Activity If Yes Agonist Agonist Functional_Activity->Agonist Antagonist Antagonist Functional_Activity->Antagonist Partial_Agonist Partial Agonist Functional_Activity->Partial_Agonist Tool Useful as a Selective D2R Tool Agonist->Tool Antagonist->Tool Partial_Agonist->Tool

Application Notes and Protocols for Evaluating 1-Biphenyl-4-yl-piperazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biphenyl-4-yl-piperazine is a chemical entity belonging to the biphenyl-piperazine class of compounds. Derivatives of this structural motif have been reported to exhibit a range of biological activities, with notable interactions at various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors.[1][2] These receptors are critical targets in the central nervous system and periphery, and their modulation is a key strategy in the development of therapeutics for psychiatric, neurological, and other disorders.[3][4] The following application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its potential antagonist properties at the 5-HT2A, 5-HT7, and D2 receptors.

Target Receptors and Signaling Pathways

Based on the activities of structurally related compounds, the primary hypothesized targets for this compound are serotonin and dopamine receptors. These receptors signal through distinct G-protein pathways upon activation:

  • 5-HT2A Receptor: This receptor predominantly couples to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a measurable downstream event.[5][6]

  • 5-HT7 Receptor: This receptor is coupled to Gαs, which activates adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[1]

  • D2 Receptor: This receptor is coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[7][8]

The following diagrams illustrate these signaling pathways.

Gq_Signaling_Pathway Ligand 5-HT Receptor 5-HT2A Receptor Ligand->Receptor Gq Gαq Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ Release ER->Ca2 triggers

Caption: 5-HT2A (Gq) Signaling Pathway.

Gs_Signaling_Pathway Ligand 5-HT Receptor 5-HT7 Receptor Ligand->Receptor Gs Gαs Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Caption: 5-HT7 (Gs) Signaling Pathway.

Gi_Signaling_Pathway Ligand Dopamine Receptor D2 Receptor Ligand->Receptor Gi Gαi Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Forskolin Forskolin Forskolin->AC stimulates

Caption: D2 (Gi) Signaling Pathway.

Experimental Workflow

A general workflow for screening and characterizing the antagonist activity of this compound is outlined below. This involves primary screening to identify activity, followed by concentration-response studies to determine potency (IC50).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing target receptor) Plate_Cells Plate Cells in Assay Plate Cell_Culture->Plate_Cells Compound_Prep Compound Preparation (this compound dilutions) Add_Compound Add Test Compound (Pre-incubation) Compound_Prep->Add_Compound Plate_Cells->Add_Compound Add_Agonist Add Reference Agonist (e.g., 5-HT, Dopamine) Add_Compound->Add_Agonist Incubate Incubate Add_Agonist->Incubate Read_Signal Read Signal (Calcium Flux or cAMP) Incubate->Read_Signal CR_Curve Generate Concentration-Response Curve Read_Signal->CR_Curve IC50_Calc Calculate IC50 Value CR_Curve->IC50_Calc

Caption: General Experimental Workflow.

Data Presentation

The antagonist activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize hypothetical data for the compound at the target receptors.

Table 1: Antagonist Potency (IC50) of this compound

Target ReceptorAssay TypeReference AgonistAgonist ConcentrationIC50 (nM)
5-HT2ACalcium FluxSerotonin (5-HT)10 nM (EC80)25.3
5-HT7cAMP Accumulation5-CT5 nM (EC80)15.8
D2cAMP InhibitionQuinpirole30 nM (EC80)42.1

Table 2: Receptor Selectivity Profile

ReceptorIC50 (nM)Selectivity Ratio (vs. 5-HT7)
5-HT715.81.0
5-HT2A25.31.6
D242.12.7

Experimental Protocols

Protocol 1: 5-HT2A Receptor Antagonist Assay (Calcium Flux)

Objective: To determine the potency of this compound in inhibiting 5-HT-induced calcium mobilization in cells expressing the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Reference Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Culture: Maintain HEK293-5HT2A cells in a 37°C, 5% CO2 incubator. Passage cells every 2-3 days to maintain sub-confluent cultures.

  • Cell Plating: Seed cells into black, clear-bottom microplates at a density of 20,000-40,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cell plate and add the dye loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. A common starting concentration is 10 µM with 10-point, 3-fold serial dilutions.

  • Compound Addition: After incubation, wash the cells with Assay Buffer. Add the diluted test compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Challenge: Prepare a solution of 5-HT at a concentration that elicits a submaximal response (EC80), typically around 10 nM.

  • Signal Detection: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds. Inject the 5-HT solution and continue to measure the fluorescence intensity for 60-120 seconds.

  • Data Analysis: The antagonist effect is measured as the inhibition of the 5-HT-induced increase in fluorescence. Calculate the percentage of inhibition for each concentration of the test compound relative to control wells (agonist only). Plot the concentration-response curve and determine the IC50 value using non-linear regression.

Protocol 2: 5-HT7 and D2 Receptor Antagonist Assays (cAMP Measurement)

Objective: To determine the potency of this compound in modulating adenylyl cyclase activity in cells expressing the human 5-HT7 or D2 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT7 receptor or D2 receptor.

  • Cell culture medium.

  • Assay Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).

  • Reference Agonists: 5-Carboxamidotryptamine (5-CT) for 5-HT7; Quinpirole or Dopamine for D2.

  • Forskolin (for D2 Gi-coupled assay).

  • Test Compound: this compound.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • White, low-volume 384-well microplates.

Methodology for 5-HT7 (Gs-coupled) Antagonist Assay:

  • Cell Plating: Harvest and resuspend CHO-5HT7 cells in assay buffer. Dispense 5,000-10,000 cells per well into a 384-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Challenge: Add 5-CT at its EC80 concentration (e.g., 5 nM).

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP accumulation.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Calculate the percentage of inhibition of the 5-CT-induced cAMP production. Determine the IC50 value from the concentration-response curve.

Methodology for D2 (Gi-coupled) Antagonist Assay:

  • Cell Plating: Plate CHO-D2 cells as described above.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Forskolin and Agonist Addition: Add a mixture of Forskolin (to stimulate cAMP production, typically 1-10 µM) and the D2 agonist (e.g., Quinpirole at its EC80 concentration) to the wells. The agonist will inhibit the forskolin-stimulated cAMP increase.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • cAMP Detection: Measure cAMP levels as described above.

  • Data Analysis: The antagonist will reverse the agonist-induced inhibition of the forskolin response. Calculate the percentage of activity relative to the forskolin-only and agonist-plus-forskolin controls. Determine the IC50 value.

Conclusion

The provided protocols offer robust methods for characterizing the in vitro pharmacological profile of this compound. By employing these cell-based assays, researchers can determine the compound's potency and selectivity at key serotonin and dopamine receptors, providing critical data for further drug development efforts. The choice of specific cell lines, reagents, and instrumentation may be adapted based on laboratory resources and throughput requirements.

References

Application Notes and Protocols for 1-Biphenyl-4-yl-piperazine Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biphenyl-4-yl-piperazine, also known as Bifeprunox, is an atypical antipsychotic agent with a unique pharmacological profile. It acts as a potent partial agonist at both dopamine D2 and serotonin 5-HT1A receptors.[1][2][3] This dual action suggests its potential therapeutic efficacy in treating both positive and negative symptoms of schizophrenia.[1] These application notes provide an overview of the preclinical animal models used to assess the efficacy of Bifeprunox, along with detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action

Bifeprunox's primary mechanism involves its partial agonism at D2 and 5-HT1A receptors.[1][3] As a partial D2 agonist, it modulates dopaminergic activity, reducing the firing of dopamine neurons, particularly the bursting activity associated with significant synaptic dopamine release.[1] Its potent agonism at 5-HT1A receptors contributes to the suppression of serotonin neuron firing activity.[1] This pharmacological profile has been investigated for its potential in managing conditions such as schizophrenia and nicotine dependence.[1][2]

Data Presentation: Efficacy in Animal Models

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound (Bifeprunox) in various animal models.

Table 1: Electrophysiological Effects of Bifeprunox in Rats

ParameterAnimal ModelTreatment GroupDosageRouteOutcomeReference
Dopamine Neuron FiringRatBifeprunoxNot SpecifiedNot Specified20-50% decrease in firing[1]
Dopamine Neuron BurstingRatBifeprunoxNot SpecifiedNot Specified70-100% reduction in bursting activity[1]
Serotonin Neuron FiringRatBifeprunoxNot SpecifiedNot SpecifiedPotent suppression of firing activity[1]

Table 2: Behavioral Effects of Bifeprunox in Rodent Models

Behavioral TestAnimal ModelTreatment GroupDosageRouteKey FindingsReference
Ultrasonic Vocalization (USV)RatBifeprunoxNot SpecifiedNot SpecifiedPotent reduction in vocalizations (anxiolytic-like)[1]
Nicotine-Seeking BehaviorWistar RatBifeprunox4-16 µg/kgs.c.Dose-dependent attenuation of cue-induced reinstatement[2][3]
Locomotor ActivityWistar RatBifeprunox64-250 µg/kgs.c.Reduction in spontaneous locomotor activity[2][3]
Marble Burying BehaviorNMRI MiceBifeprunox0.0025-2.5 mg/kgi.p.Dose-dependent decrease in marble burying[3]
Body Weight and Food IntakeRatBifeprunox0.8 mg/kg (3x/day for 10 wks)Not SpecifiedSignificant reduction in body weight gain, food and water intake[4]

Experimental Protocols

In Vivo Electrophysiology in Anesthetized Rats

This protocol is designed to assess the effects of Bifeprunox on the firing activity of dopamine and serotonin neurons.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., chloral hydrate)

  • Stereotaxic apparatus

  • Recording microelectrodes

  • Amplifier and data acquisition system

  • Bifeprunox solution

  • Control vehicle solution

  • Apomorphine (D2 agonist)

  • WAY-100,635 (5-HT1A antagonist)

  • Haloperidol (D2 antagonist)

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Drill a small hole in the skull over the target brain region (Ventral Tegmental Area for dopamine neurons or Dorsal Raphe Nucleus for serotonin neurons).

  • Slowly lower a recording microelectrode into the target region to isolate the spontaneous activity of a single neuron.

  • Once a stable baseline firing rate is established, administer the vehicle control and record for a defined period.

  • Administer Bifeprunox intravenously and record the changes in neuronal firing rate and pattern (e.g., bursting activity).

  • To confirm the mechanism of action, subsequent administration of specific receptor agonists or antagonists (e.g., apomorphine, WAY-100,635, haloperidol) can be performed to observe their interaction with Bifeprunox.[1]

Conditioned Cue-Induced Reinstatement of Nicotine-Seeking Behavior in Rats

This protocol evaluates the ability of Bifeprunox to reduce relapse to nicotine-seeking behavior.

Materials:

  • Male Wistar rats (250-275 g)

  • Operant conditioning chambers equipped with levers, cue lights, and an infusion pump for nicotine delivery.

  • Nicotine solution

  • Bifeprunox solution

  • Control vehicle solution

Procedure:

  • Self-Administration Training: Rats are trained to press a lever to receive an intravenous infusion of nicotine. Each infusion is paired with a discrete cue (e.g., a light). Training continues until a stable response rate is achieved.

  • Extinction Phase: The nicotine infusions and the associated cues are withheld. Lever pressing is recorded until it decreases to a predefined low level.

  • Reinstatement Test: Thirty minutes prior to the test, administer Bifeprunox (4-16 µg/kg, s.c.) or vehicle.[2][3] Place the rats back into the operant chambers. Presentation of the conditioned cue (without nicotine) is used to reinstate the lever-pressing behavior.

  • Data Analysis: The number of lever presses during the reinstatement session is recorded and compared between the Bifeprunox-treated and vehicle-treated groups.

Marble Burying Test in Mice

This test is used to assess the anxiolytic-like effects of Bifeprunox.

Materials:

  • Male NMRI mice (20-22 g)

  • Standard mouse cages with bedding

  • 20 glass marbles (1.5 cm diameter)

  • Bifeprunox solution

  • Control vehicle solution

Procedure:

  • Prepare the test cages by placing 5 cm of clean bedding and evenly spacing 20 marbles on the surface.

  • Administer Bifeprunox (0.001-2.5 mg/kg, i.p.) or vehicle to the mice.[3]

  • Place each mouse individually into a prepared cage and leave undisturbed for 30 minutes.

  • After 30 minutes, remove the mouse from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: Compare the number of buried marbles between the different treatment groups.

Visualizations

Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Bifeprunox This compound (Bifeprunox) D2_auto D2 Autoreceptor Bifeprunox->D2_auto Partial Agonist HT1A_auto 5-HT1A Autoreceptor Bifeprunox->HT1A_auto Potent Agonist D2_post D2 Receptor Bifeprunox->D2_post Partial Agonist HT1A_post 5-HT1A Receptor Bifeprunox->HT1A_post Partial Agonist DA_release Dopamine Release D2_auto->DA_release Inhibits HT_release Serotonin Release HT1A_auto->HT_release Inhibits DA_release->D2_post Activates HT_release->HT1A_post Activates DA_signal Dopaminergic Signaling D2_post->DA_signal Modulates HT_signal Serotonergic Signaling HT1A_post->HT_signal Modulates

Caption: Signaling pathway of this compound.

Experimental Workflow for Nicotine-Seeking Behavior Model

G cluster_workflow Experimental Workflow start Start training Nicotine Self-Administration Training with Cue start->training extinction Extinction Phase (No Nicotine, No Cue) training->extinction treatment Drug Administration (Bifeprunox or Vehicle) extinction->treatment reinstatement Cue-Induced Reinstatement Test treatment->reinstatement analysis Data Analysis (Lever Presses) reinstatement->analysis end End analysis->end

Caption: Workflow for cue-induced nicotine-seeking.

Logical Relationship of Bifeprunox's Effects

G cluster_logic Logical Flow of Bifeprunox's Therapeutic Action compound This compound (Bifeprunox) mechanism Partial Agonism at D2 and 5-HT1A Receptors compound->mechanism Exhibits neuro_effect Modulation of Dopaminergic and Serotonergic Activity mechanism->neuro_effect Leads to behavioral_outcome Therapeutic Effects (e.g., Reduced Psychosis, Anxiolysis) neuro_effect->behavioral_outcome Results in

Caption: Logical flow of Bifeprunox's action.

References

Crystallization Techniques for 1-Biphenyl-4-yl-piperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the crystallization of 1-Biphenyl-4-yl-piperazine derivatives. These compounds are a significant class of molecules in drug discovery, often targeting central nervous system (CNS) receptors. Achieving a crystalline solid-state form with high purity and consistent physical properties is a critical step in the development of active pharmaceutical ingredients (APIs).

Introduction to Crystallization of this compound Derivatives

Crystallization is a key purification technique in pharmaceutical development, utilized to isolate and purify intermediates and final APIs. For this compound derivatives, obtaining a stable crystalline form is essential for ensuring consistent solubility, bioavailability, and stability of the final drug product. The choice of crystallization method and solvent system can significantly impact the crystal habit, polymorphic form, and impurity profile of the compound.

This guide outlines common crystallization techniques, including cooling crystallization and anti-solvent crystallization, and provides a framework for solvent screening to optimize the crystallization process for this specific class of compounds.

Data Presentation: Solvent Screening for Crystallization

Effective crystallization begins with the selection of an appropriate solvent or solvent system. A suitable solvent should exhibit high solubility for the this compound derivative at elevated temperatures and low solubility at ambient or sub-ambient temperatures. The following table summarizes common solvents that have been reported for the crystallization of arylpiperazine derivatives and can be used as a starting point for screening. Researchers should populate a similar table with their experimental data to determine the optimal conditions for their specific derivative.

Solvent SystemCompound:Solvent Ratio (w/v)Dissolution Temperature (°C)Crystallization Temperature (°C)Yield (%)Purity (%)Crystal Morphology
Isopropyl Alcohole.g., 1:10e.g., 70e.g., 5Record DataRecord Datae.g., Needles
EthanolScreenScreenScreenRecord DataRecord DataRecord Data
AcetoneScreenScreenScreenRecord DataRecord DataRecord Data
Ethyl AcetateScreenScreenScreenRecord DataRecord DataRecord Data
AcetonitrileScreenScreenScreenRecord DataRecord DataRecord Data
Isopropyl AcetateScreenScreenScreenRecord DataRecord DataRecord Data
TolueneScreenScreenScreenRecord DataRecord DataRecord Data
Anti-Solvent Systems
Acetone / WaterScreenScreenScreenRecord DataRecord DataRecord Data
Ethanol / WaterScreenScreenScreenRecord DataRecord DataRecord Data
Isopropyl Alcohol / HeptaneScreenScreenScreenRecord DataRecord DataRecord Data

Experimental Protocols

The following are detailed protocols for common crystallization techniques. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be followed at all times.

Protocol for Cooling Crystallization

This is one of the most common methods for crystallizing organic compounds.

Materials:

  • This compound derivative (crude)

  • Selected crystallization solvent (e.g., Isopropyl Alcohol)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold trap (optional, but recommended)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound derivative into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture with stirring. Continue to add small portions of the solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Covering the flask with a watch glass or loosely plugging it with a stopper will prevent solvent evaporation and contamination.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator for a period (e.g., 1-2 hours) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature or in a vacuum desiccator until a constant weight is achieved.

Protocol for Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent at room temperature.

Materials:

  • This compound derivative (crude)

  • A "good" solvent in which the compound is soluble (e.g., Acetone)

  • An "anti-solvent" in which the compound is poorly soluble (e.g., Water)

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Addition funnel or burette

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve the crude this compound derivative in a minimal amount of the "good" solvent at room temperature with stirring.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution. The addition should be slow to allow for the gradual formation of crystals.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of crystallization. If crystallization does not occur, you may need to scratch the inside of the flask with a glass rod or add a seed crystal.

  • Crystal Growth: Allow the mixture to stir for a period to ensure complete crystallization. The flask can be cooled in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and "anti-solvent" or with the pure anti-solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature or in a vacuum desiccator.

Mandatory Visualizations

Experimental Workflow for Crystallization

The following diagram illustrates a typical workflow for developing a crystallization process for a this compound derivative.

G cluster_0 Preparation cluster_1 Screening & Optimization cluster_2 Crystallization cluster_3 Isolation & Analysis A Crude 1-Biphenyl-4-yl- piperazine Derivative B Solvent Screening (e.g., Alcohols, Ketones, Esters) A->B Input Material C Method Selection (Cooling vs. Anti-solvent) B->C Identify Potential Systems D Parameter Optimization (Concentration, Cooling Rate, etc.) C->D Refine Conditions E Dissolution in Optimal Solvent D->E Optimized Protocol F Induce Crystallization (Cooling / Anti-solvent Addition) E->F G Crystal Growth F->G H Filtration & Washing G->H I Drying H->I J Purity & Yield Analysis (HPLC, DSC, etc.) I->J Final Product

Caption: Workflow for Crystallization Process Development.

Signaling Pathway for this compound Derivatives

Many this compound derivatives act as ligands for G protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors. The diagram below illustrates a generalized GPCR signaling cascade that can be activated by such a ligand.

G cluster_membrane Cell Membrane GPCR GPCR (e.g., Serotonin/Dopamine Receptor) G_protein G Protein (αβγ) GPCR->G_protein 2. G Protein Coupling Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector 3. Gα-GTP Activates Effector cAMP cAMP (Second Messenger) Effector->cAMP 4. Catalysis Ligand This compound Derivative (Ligand) Ligand->GPCR 1. Binding & Activation ATP ATP ATP->Effector Downstream Downstream Cellular Response cAMP->Downstream 5. Signal Transduction

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Biphenyl-4-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Biphenyl-4-yl-piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, particularly via the Buchwald-Hartwig amination reaction.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the N-arylation of piperazine with a biphenyl halide are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst System Inactivity: The choice of palladium precursor and ligand is critical for an efficient reaction.

    • Troubleshooting: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos). The catalyst system's effectiveness is highly dependent on the specific substrates.

  • Suboptimal Base: The base is crucial for the deprotonation of the piperazine and regeneration of the catalyst.

    • Troubleshooting: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective. However, if starting materials are sensitive to strong bases, consider weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures or longer reaction times.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the catalytic species.

    • Troubleshooting: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure your starting materials, particularly the biphenyl halide, are soluble at the reaction temperature.

  • Inadequate Reaction Temperature and Time: The reaction may not be reaching completion or, conversely, degradation may be occurring.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a gradual increase in temperature (e.g., from 80°C to 110°C) may improve the rate. Conversely, if side products are observed, a lower temperature might be beneficial.

Question 2: How can I minimize the formation of the 1,4-bis(biphenyl-4-yl)piperazine byproduct?

Answer: The formation of the di-substituted piperazine is a frequent side reaction due to the presence of two reactive nitrogen atoms. Several strategies can be employed to favor the desired mono-arylated product.

Strategies to Enhance Mono-substitution Selectivity:

  • Stoichiometry Control:

    • Method: Use a significant excess of piperazine (typically 3-5 equivalents) relative to the 4-halobiphenyl. This statistically favors the reaction of the aryl halide with the more abundant unsubstituted piperazine.

  • Slow Addition of the Aryl Halide:

    • Method: Adding the 4-halobiphenyl solution dropwise to the reaction mixture containing piperazine and the catalyst can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation on the already substituted piperazine.

  • Use of a Protecting Group:

    • Method: Employ a mono-protected piperazine, such as N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group blocks one of the nitrogen atoms, ensuring mono-arylation. The Boc group can then be removed under acidic conditions after the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction involves the N-arylation of piperazine with a 4-halobiphenyl (e.g., 4-bromobiphenyl or 4-chlorobiphenyl).

Q2: Which analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) provides a quick and effective way to observe the consumption of starting materials and the formation of the product. For more detailed analysis and confirmation of product identity and purity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.

Q3: What are some common impurities to look for during the purification of this compound?

A3: Besides the starting materials and the di-substituted byproduct, potential impurities include dehalogenated biphenyl (biphenyl) formed from a side reaction, and residual palladium catalyst. Purification is typically achieved through column chromatography on silica gel.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromobiphenyl

  • Piperazine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (e.g., 0.02 mmol), XPhos (e.g., 0.04 mmol), and NaOtBu (e.g., 1.4 mmol).

  • Add 4-bromobiphenyl (e.g., 1.0 mmol) and piperazine (e.g., 3.0 mmol) to the flask.

  • Add anhydrous toluene (e.g., 10 mL) via syringe.

  • Seal the flask and heat the reaction mixture with stirring at a temperature between 80-110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

ParameterCondition
Aryl Halide 4-Bromobiphenyl
Amine Piperazine (3 eq.)
Catalyst Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 eq.)
Solvent Toluene
Temperature 80-110 °C
Atmosphere Inert (N₂ or Ar)

Table 1: Representative Reaction Conditions for the Buchwald-Hartwig Synthesis of this compound.

Visualizing Experimental Workflows

Buchwald_Hartwig_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Bromobiphenyl - Piperazine - NaOtBu catalyst Add Catalyst System: - Pd(OAc)₂ - XPhos reagents->catalyst solvent Add Anhydrous Toluene catalyst->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heating Heat with Stirring (80-110°C) inert->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring filtration Cool and Filter through Celite monitoring->filtration Reaction Complete extraction Aqueous Work-up (Water & Brine) filtration->extraction drying Dry and Concentrate extraction->drying chromatography Column Chromatography drying->chromatography product Pure this compound chromatography->product

Figure 1: General workflow for the Buchwald-Hartwig synthesis of this compound.

Troubleshooting_Yield cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions start Low Yield of This compound catalyst_issue Inactive Catalyst or Suboptimal Ligand start->catalyst_issue base_issue Inappropriate Base Strength start->base_issue conditions_issue Suboptimal Temperature or Reaction Time start->conditions_issue catalyst_solution Screen Pd Sources (e.g., Pd₂(dba)₃) and Ligands (e.g., RuPhos) catalyst_issue->catalyst_solution base_solution Switch to Stronger (NaOtBu) or Weaker (Cs₂CO₃) Base base_issue->base_solution conditions_solution Optimize Temperature and Monitor with TLC/LC-MS conditions_issue->conditions_solution

Figure 2: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-Biphenyl-4-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-Biphenyl-4-yl-piperazine in in vitro experiments.

Troubleshooting Guide

Here, we address common problems related to the solubility of this compound, a compound known for its limited aqueous solubility due to its high lipophilicity (predicted LogP ≈ 5.2).

Issue 1: Compound immediately precipitates when added to aqueous buffer or cell culture medium.

  • Question: I dissolved this compound in an organic solvent, but it crashed out of solution upon dilution into my aqueous experimental medium. What is happening and how can I fix it?

  • Answer: This is a common phenomenon for hydrophobic compounds. The organic solvent is rapidly diluted, and the compound's concentration exceeds its solubility limit in the now predominantly aqueous environment. Here are several strategies to address this:

    • Optimize the Stock Solution and Dilution Technique:

      • High-Concentration Stock: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).

      • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final culture volume.

      • Vortexing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing to ensure rapid and even dispersion.

    • Lower the Final Concentration: Your target concentration may be too high for the aqueous medium. Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).

    • Adjust the pH: The piperazine moiety in the compound is basic. Lowering the pH of your buffer may increase solubility. However, ensure the final pH is compatible with your cell line or assay.

Issue 2: The compound appears to be in solution initially but precipitates over time in the incubator.

  • Question: My experimental plates looked fine after preparing them, but after a few hours of incubation, I see a precipitate. What could be the cause?

  • Answer: This delayed precipitation can be due to several factors:

    • Temperature Changes: The compound might be less soluble at the incubation temperature (e.g., 37°C) compared to the temperature at which you prepared the solutions. Always use pre-warmed media for dilutions.

    • Interaction with Media Components: The compound may interact with proteins or salts in the cell culture medium, leading to the formation of insoluble complexes over time.

    • Metabolic Changes: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of your compound.

    To mitigate this, consider preparing fresh experimental media more frequently and monitoring the pH of your cultures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of this compound?

A1: Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound. For some applications, ethanol may also be a suitable solvent. It is soluble in organic solvents like ethanol and methylene chloride.

Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final concentration of ≤ 0.5% (v/v) is generally well-tolerated by most cell lines, though it's always best to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q3: Can I use sonication to help dissolve the compound?

A3: Yes, brief sonication of the stock solution in DMSO can help to break up any aggregates and ensure complete dissolution. However, avoid excessive sonication, which can generate heat and potentially degrade the compound.

Q4: Are there any alternatives to organic solvents for improving the aqueous solubility of this compound?

A4: Yes, cyclodextrins can be used to improve the aqueous solubility of hydrophobic compounds. These are cyclic oligosaccharides that can form inclusion complexes with the compound, effectively encapsulating the lipophilic parts and presenting a more hydrophilic exterior to the aqueous environment. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₈N₂-
Molecular Weight238.33 g/mol -
Predicted LogP~5.2[1]
Polar Surface Area15.2 Ų-
pKa (predicted)Base: ~8.5-

Table 2: Example Solvent Systems for Improving Solubility

This table provides examples of solvent systems that can be tested to improve the solubility of this compound. The optimal system should be determined experimentally for your specific assay conditions.

Solvent SystemCompositionFinal ConcentrationNotes
Co-solvent DMSO≤ 0.5% (v/v)Most common approach. A vehicle control is essential.
Co-solvent Ethanol≤ 1% (v/v)May be more cytotoxic than DMSO for some cell lines.
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMCan significantly increase aqueous solubility.
Surfactant Tween® 20 or Triton™ X-1000.01 - 0.1% (v/v)Useful for biochemical assays, but may affect cell viability.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration in Aqueous Medium

Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium or assay buffer.

Materials:

  • This compound

  • 100% DMSO

  • Your cell culture medium or assay buffer, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Make serial dilutions: Prepare a series of dilutions of the stock solution in your pre-warmed aqueous medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.

  • Incubate: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment (e.g., 24, 48, or 72 hours).

  • Observe for precipitation: Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles). You can also measure the absorbance at a high wavelength (e.g., 600 nm) to quantify turbidity.

  • Determine the maximum soluble concentration: The highest concentration that remains clear is your maximum working concentration for that specific medium and set of conditions.

Protocol 2: Preparing a Working Solution Using a Cyclodextrin

Objective: To prepare a solution of this compound using a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your cell culture medium or assay buffer

  • Vortex mixer and sonicator

Procedure:

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD in your aqueous medium to the desired concentration (e.g., 10 mM).

  • Add the compound: Add the powdered this compound directly to the cyclodextrin solution to achieve your target concentration.

  • Facilitate complexation: Vortex the mixture vigorously for several minutes. Brief sonication can also be applied to aid in the formation of the inclusion complex.

  • Filter (optional): If any undissolved material remains, you can filter the solution through a 0.22 µm filter to remove it.

  • Use in your assay: The resulting clear solution can be used directly in your experiments.

Visualization

Here are diagrams illustrating key concepts and workflows for overcoming solubility issues.

experimental_workflow Experimental Workflow for Solubility Testing cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution cluster_incubation Incubation cluster_analysis Analysis prep Dissolve this compound in 100% DMSO (e.g., 10 mM) dilute Prepare serial dilutions in pre-warmed aqueous medium prep->dilute incubate Incubate at experimental conditions (e.g., 37°C) dilute->incubate observe Visually inspect for precipitation or measure turbidity incubate->observe determine Determine Maximum Soluble Concentration observe->determine

Workflow for determining maximum soluble concentration.

solubility_troubleshooting Troubleshooting Logic for Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_solutions Potential Solutions start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_temp Are there temperature fluctuations? start->check_temp check_dilution Was dilution too rapid? check_conc->check_dilution sol_conc Lower final concentration check_conc->sol_conc Yes sol_dilution Use serial dilution and vortexing check_dilution->sol_dilution Yes check_media Interaction with media components? check_temp->check_media sol_temp Use pre-warmed media check_temp->sol_temp Yes sol_media Consider cyclodextrins check_media->sol_media Yes

A logical approach to troubleshooting precipitation.

hedgehog_pathway Simplified Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters TargetGenes Target Gene Expression GLI->TargetGenes Activates PTCH1_off PTCH1 inhibits SMO SUFU_off SUFU sequesters GLI in cytoplasm GLI_off GLI is inactive Hh_on Hh binds to PTCH1 SMO_on SMO is active SUFU_on SUFU releases GLI GLI_on GLI translocates to nucleus

Simplified Hedgehog signaling pathway, a potential target for related compounds.

References

Technical Support Center: Optimizing N-Arylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-arylation of piperazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of piperazine, particularly in the context of Buchwald-Hartwig amination.

Issue 1: Low to No Product Yield

  • Question: My N-arylation reaction is giving me a very low yield or no product at all. What are the potential causes and how can I fix it?

  • Answer: Low or no yield in a Buchwald-Hartwig N-arylation of piperazine can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively to Pd(0). Ensure you are using an appropriate ligand and that the reaction conditions are suitable for the reduction to occur. While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere with argon or nitrogen is crucial to protect the catalyst from deactivation.

    • Poor Ligand Choice: The selection of the phosphine ligand is critical and depends on the substrate. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos have demonstrated high efficacy. If you are using older generation ligands like BINAP or DPEphos, the catalytic activity might be insufficient, especially with less reactive aryl chlorides.

    • Inappropriate Base: The base is a key component of the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and highly effective. Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions, necessitating higher catalyst loadings or longer reaction times.

    • Solvent Issues: The insolubility of reagents is a frequent reason for reaction failure. Toluene and dioxane are common solvents for this reaction. It is important to ensure that your starting materials are soluble at the reaction temperature.

    • Low Reaction Temperature: Many N-arylation reactions require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate. If your reaction is sluggish, consider increasing the temperature.

Issue 2: Formation of N,N'-bis-arylated Piperazine Byproduct

  • Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct and improve the selectivity for the mono-arylated product?

  • Answer: The formation of the bis-arylated product is a common selectivity challenge in the N-arylation of piperazine. Several strategies can be employed to favor the desired mono-arylated product:

    • Piperazine Stoichiometry: Using an excess of piperazine relative to the aryl halide is a key strategy to favor mono-arylation. A larger excess of piperazine increases the statistical probability of the aryl halide reacting with an unreacted piperazine molecule rather than the mono-arylated product.

    • Slow Addition of Aryl Halide: Adding the aryl halide slowly to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the aryl halide, further promoting mono-substitution.

    • Use of a Protecting Group: For optimal control and to exclusively obtain the mono-arylated product, using a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable method. The protecting group blocks one of the nitrogen atoms, directing the arylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.

Issue 3: Reaction Stalls Before Completion

  • Question: My reaction starts but then stalls, leaving unreacted starting material. What could be the cause?

  • Answer: A stalled reaction can be due to catalyst decomposition or product inhibition.

    • Catalyst Decomposition: The active Pd(0) species may not be stable under the reaction conditions, especially at high temperatures over extended periods. Using more robust ligands, such as the Buchwald biarylphosphine ligands, can help protect the palladium center and improve catalyst longevity. Lowering the reaction temperature, if feasible for the specific substrate, may also reduce the rate of catalyst decomposition, although this might require longer reaction times.

    • Product Inhibition: The N-arylated piperazine product can sometimes coordinate to the palladium center, inhibiting its catalytic activity. In such cases, a higher catalyst loading might be necessary to overcome this inhibition.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for the N-arylation of piperazine?

    • A1: The most prevalent methods are the Palladium-catalyzed Buchwald-Hartwig coupling, the Copper-catalyzed Ullmann-Goldberg reaction, and Nucleophilic Aromatic Substitution (SNAr) for electron-deficient (hetero)arenes.[1] The Buchwald-Hartwig reaction is particularly popular due to its broad substrate scope and high functional group tolerance.

  • Q2: Which palladium catalyst and ligand combination is a good starting point for the N-arylation of piperazine with an aryl chloride?

    • A2: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand such as RuPhos is a robust starting point for the N-arylation of piperazine with aryl chlorides. This combination has been shown to provide moderate to high yields in short reaction times.

  • Q3: Can I run the N-arylation of piperazine open to the air?

    • A3: While traditionally performed under an inert atmosphere, recent studies have shown that the Buchwald-Hartwig N-arylation of piperazine can be successfully conducted under aerobic (air) conditions, especially when using robust, air- and moisture-stable palladium precatalysts. This simplifies the experimental setup significantly.

  • Q4: What is a "green" or more environmentally friendly approach to the N-arylation of piperazine?

    • A4: A greener approach involves using piperazine itself as the solvent, eliminating the need for other organic solvents. This solvent-free method has been demonstrated to provide modest to good yields of the desired mono-arylated products.

  • Q5: My N-arylated piperazine product is water-soluble and difficult to extract. What should I do?

    • A5: The product may be in its protonated (salt) form, which is often water-soluble. To facilitate extraction into an organic solvent, the aqueous layer should be basified (e.g., with NaOH or K₂CO₃) to deprotonate the piperazine nitrogen, rendering the product more soluble in organic solvents like ethyl acetate or dichloromethane.

Comparative Data on Reaction Conditions

The following tables summarize quantitative data on the effect of different ligands and bases on the yield of the N-arylation of piperazine.

Table 1: Comparison of Ligands for the N-Arylation of 4-Chlorotoluene with Morpholine *

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene1002494
SPhos Pd₂(dba)₃NaOtBuToluene1002485
RuPhos Pd₂(dba)₃NaOtBuToluene1002478
DavePhos Pd₂(dba)₃NaOtBuToluene1002465
JohnPhos Pd₂(dba)₃NaOtBuToluene1002442

*Data is for the arylation of morpholine, a similar cyclic secondary amine, and is indicative of ligand performance for piperazine.

Table 2: Effect of Base on the N-Arylation of Various Aryl Chlorides with Piperazine

EntryAryl ChlorideBaseYield (%)
14-ChlorotolueneNaOtBu 85
24-ChlorotolueneCs₂CO₃62
34-ChloroanisoleNaOtBu 92
44-ChloroanisoleCs₂CO₃75
52-ChlorotolueneNaOtBu 78
62-ChlorotolueneCs₂CO₃55

Reaction conditions: Aryl chloride (1.0 mmol), piperazine (1.5 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), solvent (dioxane), 100 °C, 10 min.

Experimental Protocols

Protocol 1: General Procedure for the Rapid N-Arylation of Piperazine with Aryl Chlorides under Aerobic Conditions

This protocol is adapted from a procedure by Reilly and Mach (2016).

Materials:

  • Aryl chloride (1.0 equiv)

  • Piperazine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos; 4 mol%)

  • Sodium tert-butoxide (NaOtBu; 2.0 equiv)

  • Dioxane (as solvent)

Procedure:

  • To a reaction vial, add the aryl chloride, piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add dioxane to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Arylation using a Mono-protected Piperazine for Selective Mono-arylation

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos; 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 equiv)

  • Toluene (as solvent)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add toluene, followed by the aryl halide and N-Boc-piperazine.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-aryl-N'-Boc-piperazine.

  • The Boc protecting group can be subsequently removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

Visualizations

experimental_workflow prep Reaction Setup (Under Inert Atmosphere) reagents Add Pd Catalyst, Ligand, and Base prep->reagents add_sm Add Aryl Halide and Piperazine reagents->add_sm reaction Heat and Stir (e.g., 80-110 °C) add_sm->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Quench and Aqueous Workup monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig N-arylation of piperazine.

troubleshooting_guide start Low or No Yield? catalyst Check Catalyst/Ligand - Is Pd(0) forming? - Is ligand appropriate (e.g., RuPhos)? - Inert atmosphere maintained? start->catalyst Yes base Check Base - Is it strong enough (e.g., NaOtBu)? - Is it fully dissolved? start->base Yes conditions Check Reaction Conditions - Is temperature high enough (80-110°C)? - Are reagents soluble in the solvent? start->conditions Yes side_products Side Products Observed? start->side_products No bis_arylation Bis-arylation? - Increase piperazine excess - Slow addition of aryl halide - Use mono-protected piperazine side_products->bis_arylation Yes decomposition Decomposition? - Lower reaction temperature - Use a more robust ligand side_products->decomposition Yes

Caption: A decision tree for troubleshooting common issues in the N-arylation of piperazine.

References

Technical Support Center: Troubleshooting Low Cell Viability in 1-Biphenyl-4-yl-piperazine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability in assays involving 1-Biphenyl-4-yl-piperazine. The following information is designed to help identify and resolve common issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpectedly high cytotoxicity in my assay, even at low concentrations of this compound. What are the potential causes?

Unexpectedly high cytotoxicity can stem from several factors, ranging from the compound's intrinsic properties to experimental variables. Here are the primary areas to investigate:

  • Compound Solubility and Precipitation: this compound, due to its biphenyl group, may have limited aqueous solubility.[1] If the compound precipitates in your cell culture medium, it can lead to inconsistent, high localized concentrations, causing significant cell death.[2]

  • Solvent Toxicity: The solvent used to dissolve the compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations (generally above 0.5%).[3] It is crucial to have a vehicle control (cells treated with the same concentration of solvent) to distinguish between compound-induced and solvent-induced cytotoxicity.[2]

  • Off-Target Effects: Piperazine derivatives are known to interact with various cellular targets beyond the intended one, which can lead to off-target cytotoxicity.[4]

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound. It is advisable to test the compound on a panel of different cell lines, including non-cancerous control cells, to assess cell-type-specific toxicity.[4]

Q2: My cell viability results are inconsistent between replicate wells and experiments. What could be causing this variability?

Inconsistent results are a common challenge in cell-based assays. The following are key factors to consider:

  • Edge Effects: Wells on the perimeter of 96-well plates are prone to higher rates of evaporation, which can concentrate the compound and media components, affecting cell growth and viability.[5] This "edge effect" is a major source of variability.

  • Uneven Cell Seeding: A non-homogenous cell suspension or improper seeding technique can lead to a different number of cells in each well, directly impacting the final viability readout.

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions and reagent addition, can introduce significant errors.

  • Compound Instability: The stability of the compound in your specific culture medium and under your experimental conditions (e.g., light exposure, temperature) should be considered.[2]

Q3: What is the likely mechanism of cell death induced by this compound?

While specific data for this compound is limited, many piperazine derivatives have been shown to induce apoptosis, a form of programmed cell death.[1] This process is often mediated by the activation of caspases, which are key enzymes in the apoptotic pathway.[6][7] Some piperazine compounds have been observed to trigger the intrinsic apoptosis pathway, which involves the mitochondria.[6][7] This is characterized by a loss of mitochondrial membrane potential and the release of cytochrome c.[6] Another piperazine derivative was found to induce apoptosis in U937 leukemia cells at a concentration of 12.8µM.[6]

Troubleshooting Guides

Issue 1: Low Cell Viability in Vehicle Control Wells

If you observe low viability in your vehicle (e.g., DMSO) control wells, the issue is likely not with the this compound itself.

Possible Cause Recommended Solution
High Solvent Concentration Ensure the final DMSO concentration is at or below 0.5%, and ideally below 0.1% for sensitive cell lines. Perform a dose-response experiment with the solvent alone to determine the toxicity threshold for your specific cell line.[3]
Cell Culture Contamination Regularly test your cell cultures for mycoplasma and other microbial contaminants. Visually inspect cultures for any signs of contamination before each experiment.[2]
Suboptimal Cell Culture Conditions Ensure proper incubator conditions (temperature, CO2, humidity). Use pre-warmed media and reagents to avoid temperature shock.
Poor Cell Health Use cells from a low passage number and ensure they are in the exponential growth phase at the time of seeding.
Issue 2: High Variability Across the Plate (Edge Effects)

A common sign of edge effects is a pattern where cells in the outer wells show lower viability than those in the inner wells.

Mitigation Strategy Detailed Protocol
Use a Humidity Barrier Fill the outer 36 wells of the 96-well plate with 150-200 µL of sterile water or PBS. This helps to create a more humid microenvironment within the plate, reducing evaporation from the experimental wells.[5]
Avoid Using Outer Wells For critical experiments, leave the outer wells empty or use them for controls that are not part of the main data analysis.
Use Low-Evaporation Lids or Plate Sealers Commercially available low-evaporation lids or adhesive plate sealers can significantly reduce evaporation, especially during long incubation periods.
Equilibrate Plates After seeding, allow the plate to sit at room temperature on a level surface for 30-60 minutes before transferring to the incubator. This allows for even cell settling and minimizes temperature gradients.

Data Presentation

Table 1: Solubility of Piperazine and Related Compounds

This table provides a general reference for the solubility of piperazine and related compounds. Specific solubility for this compound may vary and should be experimentally determined.

Compound/Solvent Solubility Reference
Piperazine in WaterHighly Soluble[8]
Piperazine in EthanolSoluble[8]
Piperazine in Diethyl EtherPoorly Soluble[8]
Biphenyl-4-amidoxime in DMSOUp to 10 mg/mL[3]
BRL 52537 in DMSOUp to 25 mM (with warming)[9]
Table 2: Illustrative GI50/IC50 Values for Various Piperazine Derivatives

The following data is for illustrative purposes to provide a general range of cytotoxic activity for different piperazine-containing compounds. These values are highly dependent on the specific compound structure and the cell line used.

Compound Cell Line Activity (µM) Reference
A Piperazine DerivativeK562 (Leukemia)GI50 = 0.06 - 0.16[10]
PCC (a piperazine derivative)SNU-475 (Liver Cancer)IC50 = 6.98 ± 0.11[7]
PCC (a piperazine derivative)SNU-423 (Liver Cancer)IC50 = 7.76 ± 0.45[7]
1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazineU937 (Leukemia)Max. apoptotic effect at 12.8[6]
6-(4-substituted phenyl piperazine)-9-cyclopentyl purine analogsHuh7, HCT116, MCF7IC50 = 1 - 2.1
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine DerivativesVarious Cancer Cell LinesGI50 in micromolar concentrations[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cells of interest in complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cells of interest in complete culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the provided lysis buffer 45 minutes before the assay.

    • Background Control: Medium only.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (assay buffer + substrate mix) to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Cell Viability start Low Cell Viability Observed check_controls Are vehicle controls also showing low viability? start->check_controls issue_solvent Issue is likely solvent toxicity or general cell health problem. check_controls->issue_solvent Yes check_plate_pattern Is there a pattern on the plate (e.g., edge effect)? check_controls->check_plate_pattern No issue_edge_effect Implement strategies to mitigate edge effects. check_plate_pattern->issue_edge_effect Yes check_compound_prep Review compound preparation and handling. check_plate_pattern->check_compound_prep No check_cell_seeding Verify cell seeding density and technique. check_compound_prep->check_cell_seeding consider_off_target Consider off-target effects or high cell line sensitivity. check_cell_seeding->consider_off_target

Caption: A logical workflow for troubleshooting low cell viability.

Apoptosis_Pathway Potential Apoptotic Pathway for Piperazine Derivatives compound This compound (or related derivatives) mitochondria Mitochondrial Stress compound->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Potential intrinsic apoptosis pathway induced by piperazine derivatives.

References

Technical Support Center: Enhancing the Metabolic Stability of 1-Biphenyl-4-yl-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments aimed at enhancing the metabolic stability of 1-biphenyl-4-yl-piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it a critical parameter for this compound derivatives?

A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] It is a crucial parameter in drug discovery because it significantly influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[1][2] A derivative with low metabolic stability is rapidly eliminated from the body, potentially requiring higher or more frequent dosing to achieve a therapeutic effect.[1] Conversely, excessively high stability can lead to accumulation and potential toxicity.[1] Optimizing the metabolic stability of this compound derivatives is therefore essential for developing safe and effective drugs.

Q2: What are the primary metabolic pathways for piperazine-containing compounds?

A2: The metabolism of piperazine derivatives is often mediated by Cytochrome P450 (CYP) enzymes in the liver.[3] In vitro studies with human liver microsomes have identified CYP2D6, CYP1A2, and CYP3A4 as the major isoenzymes involved in the metabolism of many piperazine derivatives.[4] Additionally, CYP2C19 and CYP2C9 can also play a role.[4] Common metabolic reactions include N-dealkylation of the piperazine ring and hydroxylation of the aromatic rings.

Q3: What are the initial in vitro assays recommended for assessing the metabolic stability of my this compound derivative?

A3: The initial assessment of metabolic stability is typically conducted using in vitro systems containing drug-metabolizing enzymes.[1][5] The most common starting points are:

  • Liver Microsomal Stability Assay: This is a high-throughput screening method to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.[1][6]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more comprehensive assessment of both Phase I and Phase II metabolism.[6][7]

Q4: My this compound derivative shows high clearance in the liver microsomal stability assay. What are some strategies to improve its stability?

A4: High clearance in a microsomal stability assay suggests rapid metabolism. Strategies to enhance stability include:

  • Bioisosteric Replacement: This involves substituting the piperazine ring or other parts of the molecule with groups that have similar physical or chemical properties but are less metabolically labile.[8][9] For instance, replacing the piperazine with an amino-piperidine has been shown to improve metabolic stability in some cases.[10][11]

  • Structural Modifications: Introducing steric hindrance near metabolic "hotspots" can block access by metabolizing enzymes.[12] For example, adding methyl groups to the piperazine ring can enhance stability.[13] Another strategy is to reduce the lipophilicity of the molecule, as this can decrease its binding to CYP enzymes.[14]

  • Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with deuterium can strengthen the chemical bond, slowing down metabolism—a concept known as the kinetic isotope effect.[14]

Q5: I am observing inconsistent results in my metabolic stability experiments. What could be the cause?

A5: Inconsistent results can stem from several factors. Degradation of the compound during storage or in the experimental matrix is a common issue.[15] It is crucial to use freshly prepared solutions whenever possible and to store stock solutions at low temperatures (e.g., -20°C or -80°C) in single-use aliquots to prevent freeze-thaw cycles.[15][16] Variations in the activity of liver microsome batches can also lead to discrepancies.[17]

Troubleshooting Guides

Poor Separation in LC-MS/MS Analysis

Issue: Difficulty in separating the parent this compound derivative from its metabolites during LC-MS/MS analysis.

Troubleshooting Steps:

  • Column Selection: While C18 columns are widely used, consider a column with a different stationary phase (e.g., C8, phenyl, or cyano) to achieve different selectivity.[15]

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase can significantly affect the retention and peak shape of basic compounds like piperazine derivatives. Experiment with different pH values.[15]

    • Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent.[15]

    • Additives: The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase can help reduce peak tailing.[15]

  • Gradient Elution: If isocratic elution is insufficient, a gradient elution program, where the mobile phase composition changes over time, can often resolve closely eluting peaks.[15]

High Variability Between Replicate Experiments

Issue: Significant variation in the calculated metabolic stability parameters (e.g., half-life, intrinsic clearance) across replicate experiments.

Troubleshooting Steps:

  • Compound Stability: Ensure the compound is stable in the incubation buffer and during the sample preparation process. Run control incubations without the metabolizing enzymes (e.g., without NADPH) to assess non-enzymatic degradation.[3]

  • Microsome/Hepatocyte Viability: Confirm the metabolic competency of your liver microsomes or hepatocytes using a positive control compound with a known metabolic rate.[3] Different lots of microsomes can have varying enzyme activity.[17]

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of all components, especially the test compound and internal standard.

  • Reaction Quenching: Ensure the quenching step (e.g., addition of cold acetonitrile) is effective and immediate to stop the metabolic reaction consistently across all time points.[5]

Data Presentation

Quantitative data from metabolic stability assays should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDStructure Modificationt½ (min)CLint (µL/min/mg protein)% Remaining at 60 min
BPP-001Parent Compound1546.212.5
BPP-0022,6-dimethylpiperazine4515.437.5
BPP-003Piperidine replacement>60<11.585.2
BPP-004Phenyl to Pyridine2527.720.8

Table 2: Control Compound Performance

Control CompoundLot NumberExpected t½ (min)Observed t½ (min)% Difference
MidazolamHLM-123A10 ± 29.5-5.0%
DextromethorphanHLM-123A20 ± 421.2+6.0%

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a typical procedure for determining the metabolic stability of a this compound derivative using liver microsomes.

Materials:

  • Test compound (this compound derivative)

  • Pooled human liver microsomes (e.g., from a commercial supplier)[18]

  • 0.1 M Phosphate buffer (pH 7.4)[18]

  • NADPH regenerating system (or NADPH stock solution)[18]

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[18]

  • Internal Standard (for LC-MS/MS analysis)

  • Acetonitrile (ACN), cold

  • 96-well plates

  • Incubator (37°C)[5]

  • LC-MS/MS system[18]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).[18]

    • Prepare a working solution of the test compound (e.g., 100 µM in buffer).

    • Thaw liver microsomes on ice.[18] Prepare a microsomal suspension in phosphate buffer (e.g., 1 mg/mL).[19]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add the test compound working solution to the wells to achieve a final concentration of 1 µM.[18]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

  • Time Points and Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of cold acetonitrile containing the internal standard.[5][18]

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[5][20]

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[5]

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_enzymes CYP450 Enzymes BPP This compound Derivative N_Dealkylated N-Dealkylated Metabolite BPP->N_Dealkylated N-Dealkylation Hydroxylated_Biphenyl Hydroxylated Biphenyl Metabolite BPP->Hydroxylated_Biphenyl Aromatic Hydroxylation Hydroxylated_Piperazine Hydroxylated Piperazine Metabolite BPP->Hydroxylated_Piperazine Aliphatic Hydroxylation CYP3A4 CYP3A4 CYP3A4->N_Dealkylated CYP2D6 CYP2D6 CYP2D6->Hydroxylated_Biphenyl CYP1A2 CYP1A2 CYP1A2->Hydroxylated_Piperazine

Caption: Major Phase I metabolic pathways for this compound derivatives.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Reagents: Test Compound, Microsomes, Buffer, NADPH B Pre-incubate Microsomes at 37°C A->B C Add Test Compound B->C D Initiate Reaction with NADPH C->D E Collect Samples at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction with Cold Acetonitrile + Internal Standard E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Workflow for the in vitro liver microsomal stability assay.

Troubleshooting_Logic cluster_strategies Improvement Strategies start High Clearance in Microsomal Assay strategy1 Bioisosteric Replacement (e.g., piperidine for piperazine) start->strategy1 strategy2 Introduce Steric Hindrance (e.g., methylation) start->strategy2 strategy3 Reduce Lipophilicity (e.g., add polar groups) start->strategy3 strategy4 Deuteration at Metabolic Hotspot start->strategy4 retest Re-synthesize and Test New Analogs strategy1->retest strategy2->retest strategy3->retest strategy4->retest evaluate Evaluate Metabolic Stability of New Analogs retest->evaluate evaluate->start High Clearance success Proceed to Further ADME Studies evaluate->success Improved Stability

Caption: Decision-making workflow for improving metabolic stability.

References

Strategies to reduce off-target effects of 1-Biphenyl-4-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 1-Biphenyl-4-yl-piperazine and related arylpiperazine compounds. The focus is on strategies to understand and mitigate potential off-target effects.

Troubleshooting Guides

This section addresses specific problems that may arise during your research, offering potential causes and solutions.

Issue 1: Unexpected Cellular Phenotype or Toxicity

You observe a cellular effect (e.g., cytotoxicity, altered morphology, changes in signaling pathways) that is inconsistent with the known on-target activity of this compound.

Potential Cause Troubleshooting Steps & Solutions
Off-Target Activity The compound may be interacting with unintended cellular targets. Perform a broad off-target screening against a panel of receptors, ion channels, and enzymes. Compare the cytotoxic concentration with the on-target potency; a large difference may suggest an off-target effect.[1]
Compound Instability/Precipitation Ensure your compound is fully dissolved in the assay medium. Precipitates can lead to inconsistent, high localized concentrations. Assess compound stability in your specific culture medium over the time course of your experiment using methods like HPLC.[1]
Metabolic Activation Cellular enzymes (e.g., cytochrome P450s) could be metabolizing your compound into a more toxic form. Co-incubate with CYP450 inhibitors to see if toxicity is reduced.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Always include a vehicle-only control.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

Your this compound derivative is a potent inhibitor in biochemical assays (e.g., purified enzyme), but shows significantly lower potency in cell-based assays.

Potential Cause Troubleshooting Steps & Solutions
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane. Assess the compound's physicochemical properties (e.g., LogP, polar surface area). Consider structural modifications to improve permeability.
Drug Efflux The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Co-incubate with known efflux pump inhibitors to see if cellular potency is restored.
High Intracellular ATP (for Kinase Inhibitors) Biochemical kinase assays are often run at ATP concentrations near the Km of the kinase. Intracellular ATP levels are much higher, leading to competitive displacement of ATP-competitive inhibitors. Re-run the biochemical assay with physiological ATP concentrations.
Plasma Protein Binding In cell culture media containing serum, your compound may bind to proteins like albumin, reducing the free concentration available to interact with the target. Perform assays in serum-free media or measure the fraction of unbound compound.
Issue 3: Potential for Cardiotoxicity (hERG Inhibition)

Initial screens indicate that your compound may inhibit the hERG channel, a major safety liability.

Potential Cause Troubleshooting Steps & Solutions
High Lipophilicity (LogP) High lipophilicity is strongly correlated with hERG binding. Modify the molecule to reduce its overall lipophilicity by replacing lipophilic substituents with more polar ones (e.g., -OH, -NH2).[1]
Basicity (pKa) of Piperazine Nitrogen The basicity of the piperazine nitrogen is a key driver of hERG affinity. Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa. A pKa below 7.5 is often desirable.[1]
Key Pharmacophore Features The compound may be interacting with key residues in the hERG channel pore (e.g., Tyr652, Phe656). Use molecular modeling to guide modifications that block or remove these interactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for arylpiperazine derivatives like this compound?

A1: Arylpiperazine derivatives are known for their potential to interact with a range of G-protein coupled receptors (GPCRs) beyond their intended target. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1] Additionally, a significant concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[1]

Q2: How can I predict potential off-target effects of my this compound derivative in silico before starting wet-lab experiments?

A2: Computational methods are a valuable first step to anticipate potential off-target liabilities.[1]

  • Similarity-Based Searches: Compare your molecule's 2D and 3D structure against databases of compounds with known off-target activities.

  • Pharmacophore Modeling: Develop a 3D model of the key features required for binding to a known off-target (e.g., the hERG channel) and screen your compound against it.

  • Molecular Docking: Dock your compound into the crystal structures of common off-targets (like various GPCR subtypes) to predict binding affinity and identify key interactions that could be disrupted through chemical modification.[1]

Q3: What is a good experimental starting point for profiling the selectivity of a new this compound derivative?

A3: A tiered approach is the most efficient strategy.

  • Broad Off-Target Screening: Utilize a commercially available off-target screening panel. These services screen your compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters to provide a broad overview of potential liabilities.[1]

  • Dose-Response Assays: For any "hits" identified in the initial screen, perform concentration-response assays to determine the potency (e.g., IC50 or Ki) of the off-target interaction.

Q4: What structural modifications can be made to the this compound scaffold to reduce off-target effects?

A4: Rational drug design can help minimize off-target effects.[2]

  • To reduce hERG liability: Decrease lipophilicity and lower the pKa of the basic piperazine nitrogen.[1]

  • To improve selectivity against GPCRs: Modify substituents on the biphenyl and piperazine rings to exploit subtle differences in the binding pockets of the target versus off-target receptors. Quantitative Structure-Activity Relationship (QSAR) studies can guide these modifications.

Data Presentation

The following tables summarize the in vitro pharmacological data for compounds structurally related to this compound. Note: Direct binding data for the unsubstituted this compound is limited in publicly available literature. The data presented here is for closely related analogs and serves to illustrate the potential off-target profile.

Table 1: Off-Target Binding Profile of Arylpiperazine Derivatives

Compound/DerivativeTargetAssay TypeKi (nM)IC50 (nM)Reference
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT7Radioligand Binding2.6[3]
5-HT1ARadioligand Binding476[3]
N-Aryl Piperazine Analog (49b)CXCR4Antiviral Assay88[4]
hERGElectrophysiology>10,000[4]
1-(m-chlorophenyl)piperazine (mCPP)5-HT Receptors (various)Radioligand Binding360-1300[5]
α2-AdrenergicRadioligand Binding570[5]
α1-AdrenergicRadioligand Binding>2500[5]

Table 2: Cytotoxicity of Piperazine Derivatives in Hepatic Cell Lines

CompoundCell LineAssayIC50 (µM) after 24hReference
N-benzylpiperazine (BZP)HepaRGMTT>1000[6]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)HepaRGMTT357.5 ± 14.8[6]
1-(4-methoxyphenyl)piperazine (MeOPP)HepaRGMTT785.6 ± 28.5[6]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target serotonin receptor.

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compound (this compound derivative).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Wash Buffer (ice-cold).

  • Non-specific binding inhibitor (e.g., 10 µM serotonin).

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation cocktail.

  • 96-well microplate.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue expressing the receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-radiolabeled ligand.

    • Test Compound: Add membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.[5][7]

Protocol 2: hERG Manual Patch-Clamp Assay

This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of a compound on the hERG potassium channel.

Materials:

  • Cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Extracellular solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4.

  • Intracellular solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH 7.2.

  • Test compound.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate hERG-expressing cells onto coverslips.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and a single cell. Apply suction to rupture the cell membrane and achieve whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Data Acquisition: Record baseline hERG currents in the extracellular solution.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Analysis: Measure the reduction in the hERG tail current amplitude in the presence of the compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[8]

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Target cell line.

  • Complete cell culture medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][9][10][11]

Visualizations

experimental_workflow cluster_0 In Silico Assessment cluster_1 In Vitro Screening cluster_2 Mitigation Strategy a Compound of Interest (this compound) b Predict Off-Target Liability (Docking, Pharmacophore Modeling) a->b c Broad Off-Target Screening Panel b->c Prioritize Experiments d Identify 'Hits' c->d e Dose-Response Assays (Determine IC50/Ki) d->e Confirm Interaction f Analyze Structure- Activity Relationship (SAR) e->f g Rational Drug Design (Modify Scaffold) f->g h Synthesize & Re-screen Optimized Compound g->h h->c Iterate

Caption: Workflow for identifying and mitigating off-target effects.

troubleshooting_workflow start Unexpected Experimental Result (e.g., low cellular potency) q1 Is the compound soluble and stable in the assay medium? start->q1 sol_no Modify Formulation or Re-evaluate Compound q1->sol_no No q2 Is the cell line appropriate and healthy? q1->q2 Yes sol_yes Check Compound Stability (e.g., HPLC) sol_yes->q1 cell_no Verify Cell Line Identity & Passage Number q2->cell_no No q3 Is there high serum protein binding? q2->q3 Yes cell_yes Check for Efflux Pump Substrate Activity cell_yes->q3 serum_yes Test in Serum-Free Medium or Measure Unbound Fraction q3->serum_yes Yes end Perform Off-Target Screening q3->end No serum_no Consider Off-Target Engagement

Caption: Decision tree for troubleshooting unexpected experimental results.

signaling_pathway ligand Arylpiperazine (Off-Target Ligand) receptor Off-Target GPCR (e.g., 5-HT Receptor) ligand->receptor Binds g_protein G-Protein (e.g., Gi/o) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Inhibits second_messenger Second Messenger (e.g., ↓cAMP) effector->second_messenger cellular_response Unintended Cellular Response second_messenger->cellular_response Leads to

References

Technical Support Center: Purification of 1-Biphenyl-4-yl-piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-Biphenyl-4-yl-piperazine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable synthetic intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound and its derivatives, providing potential causes and actionable solutions.

Problem 1: Low recovery of the product after aqueous work-up.

  • Question: I seem to be losing a significant amount of my this compound intermediate during the extraction phase of my work-up. What could be the cause and how can I improve my yield?

  • Answer: Low recovery during aqueous work-up is often related to the basic nature of the piperazine nitrogen. The protonation state of this nitrogen dictates the compound's solubility in aqueous and organic phases.

    • Potential Cause: The aqueous layer may not be sufficiently basic. If the pH is neutral or acidic, the piperazine nitrogen will be protonated, forming a salt that is more soluble in the aqueous layer than in the organic extraction solvent.

    • Solution: Ensure the pH of the aqueous layer is adjusted to be basic (pH > 9) before extraction with an organic solvent.[1] This can be achieved by adding a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This deprotonates the piperazine nitrogen, rendering the molecule more soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate.

    Experimental Protocol: Standard Aqueous Work-up and Extraction

    • Upon completion of the reaction, cool the reaction mixture to room temperature.

    • If the reaction solvent is water-miscible (e.g., DMF, THF), dilute the mixture with water.

    • Carefully add a base (e.g., 1M NaOH solution) to the aqueous mixture until the pH is greater than 9, checking with pH paper or a pH meter.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Problem 2: The product co-elutes with impurities during column chromatography.

  • Question: I am having difficulty separating my this compound from a persistent impurity during silica gel column chromatography. They have very similar Rf values. How can I achieve better separation?

  • Answer: Co-elution is a common challenge, especially with impurities that have similar polarity to the desired product. In the case of Buchwald-Hartwig amination, a common synthetic route to this intermediate, side products such as dehalogenated starting materials or compounds derived from the phosphine ligand can be problematic.[1]

    • Potential Cause 1: The solvent system is not providing adequate separation.

    • Solution 1: A systematic optimization of the mobile phase is recommended.

      • Gradient Elution: If you are using an isocratic system, switching to a shallow gradient of a more polar solvent can often resolve closely eluting spots.

      • Solvent Screening: Experiment with different solvent systems. For piperazine derivatives, combinations of heptane/ethyl acetate or dichloromethane/methanol are common.[1] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and may alter selectivity by competing with the basic piperazine for interaction with the acidic silica gel.[1]

    • Potential Cause 2: The stationary phase is not suitable for the separation.

    • Solution 2: Consider alternative stationary phases.

      • Alumina: For basic compounds like piperazines, alumina (neutral or basic) can sometimes provide better separation than silica gel.

      • Reverse-Phase Chromatography: If the product and impurities have different hydrophobicities, preparative reverse-phase HPLC can be an excellent alternative. A mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid is typically used.

    • Potential Cause 3: The impurity is a structurally very similar byproduct.

    • Solution 3: If chromatographic methods fail, consider a chemical purification step.

      • Salt Formation & Crystallization: Convert the crude product into a salt (e.g., hydrochloride or diacetate) by treating it with the corresponding acid.[2] The salt may have different solubility properties, allowing for purification by crystallization, leaving the impurities in the mother liquor. The pure free base can then be regenerated by treatment with a base.

    Experimental Protocol: Purification by Crystallization via Salt Formation

    • Dissolve the crude this compound in a suitable solvent like acetone or isopropanol.

    • Slowly add a stoichiometric amount of an acid (e.g., glacial acetic acid or a solution of HCl in ethanol) with stirring.

    • Allow the mixture to stir, and then cool it to induce crystallization of the salt.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • To recover the free base, dissolve the salt in water, basify the solution (pH > 9) with a base like NaOH, and extract the product with an organic solvent.

    • Dry the organic extract and evaporate the solvent to yield the purified product.

Problem 3: The purified product is an oil instead of a solid, or fails to crystallize.

  • Question: After chromatography, my this compound is a thick oil, and I am struggling to get it to crystallize. How can I induce solidification?

  • Answer: The failure of a compound to crystallize, or "oiling out," is often due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.

    • Potential Cause 1: Residual solvent.

    • Solution 1: Ensure all solvents are thoroughly removed. Drying the oil under high vacuum for an extended period, sometimes with gentle heating, can help remove trace amounts of solvent.

    • Potential Cause 2: Presence of impurities.

    • Solution 2: If residual solvent removal is not effective, the product may require further purification. Re-chromatographing with a different solvent system or trying a crystallization from a different solvent system may be necessary.

    • Potential Cause 3: The compound has a low melting point or is amorphous.

    • Solution 3:

      • Solvent Screening for Crystallization: A systematic approach to finding a suitable crystallization solvent is crucial. The ideal solvent will dissolve the compound when hot but not when cold. A table of common solvents for the crystallization of piperazine derivatives is provided below.

      • Inducing Crystallization: If the compound is slow to crystallize from a saturated solution, try scratching the inside of the flask with a glass rod at the liquid-air interface, or adding a seed crystal of the pure compound if available.

    Data Presentation: Common Solvents for Crystallization of Piperazine Derivatives

Solvent/Solvent SystemTypical UseReference
EthanolRecrystallization of the free base.[3]
IsopropanolRecrystallization of the free base.[4]
Methanol/WaterRecrystallization from a mixed solvent system.
Acetone/WaterRecrystallization from a mixed solvent system.[5]
Heptane/Ethyl AcetateRecrystallization from a non-polar/polar mixture.
HexaneRecrystallization of less polar derivatives.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical side products in the synthesis of this compound via Buchwald-Hartwig amination?

A1: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but it can be accompanied by side reactions. Common impurities include:

  • Dehalogenated starting material: The aryl halide can be reduced, replacing the halide with a hydrogen atom.

  • Products from ligand decomposition or side reactions: The phosphine ligands used in the reaction can sometimes undergo side reactions, leading to impurities that may be difficult to remove.[1]

  • Disubstituted piperazine: If piperazine itself is used without a protecting group, reaction at both nitrogen atoms can occur, leading to the formation of 1,4-bis(biphenyl-4-yl)piperazine. Using a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step, can prevent this.

Q2: My this compound intermediate shows tailing on the TLC plate. What does this indicate and how can I fix it?

A2: Tailing on a silica gel TLC plate is a common observation for basic compounds like piperazines. It is caused by strong interactions between the basic nitrogen atom of the piperazine and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation in column chromatography. To mitigate this, you can add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia (in methanol), to your TLC developing solvent and your column chromatography eluent. This will help to saturate the acidic sites on the silica and improve the chromatography.[1]

Q3: Can I use preparative HPLC for the purification of this compound? What conditions are recommended?

A3: Yes, preparative HPLC is an excellent method for purifying this compound, especially for achieving high purity on a small to medium scale.[6][7][8]

  • Stationary Phase: A C18 column is the most common choice for reverse-phase preparative HPLC.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.

  • Additives: To improve peak shape, it is highly recommended to add an acid to the mobile phase. Formic acid (0.1%) or trifluoroacetic acid (0.1%) are common choices. These additives protonate the piperazine nitrogens, which helps to prevent tailing and improve peak symmetry.

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of your final product should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good initial indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A pure sample should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong indicator of high purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound (from Buchwald-Hartwig reaction) workup Aqueous Work-up (pH > 9) synthesis->workup extraction Organic Extraction workup->extraction chromatography Column Chromatography (Silica or Alumina) extraction->chromatography crystallization Crystallization (Solvent Screening / Salt Formation) chromatography->crystallization analysis Purity Confirmation (HPLC, NMR, MS, MP) crystallization->analysis

A typical experimental workflow for the synthesis and purification.

troubleshooting_logic start Purification Issue low_yield Low Yield After Work-up start->low_yield co_elution Co-elution of Impurities start->co_elution oiling_out Product Oils Out start->oiling_out solution_ph Adjust Aqueous pH to > 9 low_yield->solution_ph solution_chrom Optimize Chromatography: - Gradient Elution - Different Solvents/Stationary Phase - Add Basic Modifier co_elution->solution_chrom solution_cryst Induce Crystallization: - High Vacuum Drying - Solvent Screening - Salt Formation oiling_out->solution_cryst

A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Stability of 1-Biphenyl-4-yl-piperazine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-Biphenyl-4-yl-piperazine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure of this compound, a member of the arylpiperazine class, the primary degradation pathways are anticipated to be oxidation, hydrolysis, and photodegradation.

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and ring-opened byproducts. The biphenyl group may also undergo hydroxylation.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions and elevated temperatures can promote the cleavage of the C-N bond between the biphenyl group and the piperazine ring, although this is less common under typical experimental conditions.

  • Photodegradation: Aromatic compounds like biphenyl can be susceptible to photodegradation upon exposure to UV light, potentially leading to the formation of phenolic derivatives and other photoproducts.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored in tightly sealed, amber glass vials to protect from light and air. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. If the compound is sensitive to oxidation, purging the solution with an inert gas like nitrogen or argon before sealing can provide additional protection.

Q3: I am observing a new, unexpected peak in my chromatogram during the analysis of a this compound solution. What could it be?

A3: An unexpected peak is likely a degradation product. The identity of the degradant depends on the storage and handling conditions of your solution.

  • If the solution was exposed to light, it could be a photolytic degradant.
  • If the solution was stored at room temperature for an extended period or exposed to oxidizing agents, it might be an oxidation product, such as an N-oxide.
  • If the solution was subjected to harsh pH conditions, it could be a hydrolytic product.

To identify the unknown peak, LC-MS (Liquid Chromatography-Mass Spectrometry) is the recommended analytical technique, as it can provide the molecular weight of the unknown compound, aiding in its structural elucidation.

Q4: Can the choice of solvent affect the stability of this compound?

A4: Yes, the solvent can significantly impact stability. Protic solvents, especially under non-neutral pH conditions, may facilitate hydrolysis. Solvents that can generate peroxides upon storage (e.g., older ethers) can promote oxidation. It is recommended to use high-purity, HPLC-grade solvents and to prepare solutions fresh whenever possible. If aqueous solutions are necessary, using a buffered system at a neutral or slightly acidic pH may improve stability.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • Appearance of multiple new peaks in the chromatogram.

Possible Causes and Solutions:

CauseSolution
Oxidative Degradation Prepare solutions using de-gassed solvents. Store solutions under an inert atmosphere (nitrogen or argon). Avoid using solvents known to form peroxides. Consider adding a small amount of an antioxidant like BHT, if compatible with the experimental setup.
Photodegradation Protect solutions from light at all times by using amber vials and covering containers with aluminum foil. Work in a dimly lit environment when handling the solution.
pH Instability Determine the optimal pH for stability by conducting a pH-stability profile. Use buffered solutions to maintain the desired pH. Avoid strongly acidic or basic conditions.
Contaminated Solvent Use only high-purity, HPLC-grade solvents from a reliable source. Filter solvents before use if necessary.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in dose-response curves.

  • Loss of expected biological activity.

Possible Causes and Solutions:

CauseSolution
Degradation in Assay Medium Assess the stability of this compound directly in the assay medium under the experimental conditions (e.g., temperature, CO2 incubation). Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before use.
Freeze-Thaw Degradation Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Adsorption to Labware Use low-binding plasticware or silanized glassware to minimize adsorption of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a small amount of solid this compound to a vial and place it in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed solid in the initial solvent to prepare a sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC-PDA-MS method to separate and identify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Suggested Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a lower percentage of B (e.g., 30%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector (scan for optimal wavelength) and MS detector.

Procedure:

  • Inject a standard solution of this compound to determine its retention time and peak purity.

  • Inject the samples from the forced degradation study.

  • Optimize the chromatographic conditions (gradient, flow rate, column temperature, mobile phase pH) to achieve baseline separation between the parent peak and all degradation product peaks (a resolution of >1.5 is recommended).

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables present hypothetical quantitative data from a forced degradation study to illustrate how results can be summarized. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products without completely consuming the parent compound.[1]

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Products
0.1 M HCl24 hours60°C8.51
0.1 M NaOH24 hours60°C12.22
3% H₂O₂24 hoursRoom Temp18.73
Dry Heat48 hours80°C5.31
UV Light (254 nm)48 hoursRoom Temp15.12

Table 2: Stability of this compound in Different Solvents at Room Temperature (Hypothetical Data)

SolventStorage Time (days)% Purity Remaining
Acetonitrile3099.5
Methanol3098.9
DMSO3099.8
Water (unbuffered)795.2
PBS (pH 7.4)797.8

Visualizations

Degradation_Pathways cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced) cluster_photodegradation Photodegradation BPP This compound N_Oxide N-Oxide derivative BPP->N_Oxide H₂O₂ Hydroxylated_Biphenyl Hydroxylated biphenyl derivative BPP->Hydroxylated_Biphenyl H₂O₂ Biphenyl Biphenyl BPP->Biphenyl Acid/Base, Heat Piperazine Piperazine BPP->Piperazine Acid/Base, Heat Phenolic_Derivatives Phenolic derivatives BPP->Phenolic_Derivatives UV Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo HPLC HPLC-PDA-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify & Quantify Degradants HPLC->Identify

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Results or Unexpected Peaks? Check_Storage Review Storage Conditions (Light, Temp, Air Exposure?) Start->Check_Storage Check_Solvent Evaluate Solvent/Medium (Age, Purity, pH) Start->Check_Solvent Perform_FDS Conduct Forced Degradation Study Check_Storage->Perform_FDS Check_Solvent->Perform_FDS Optimize_HPLC Optimize HPLC Method Perform_FDS->Optimize_HPLC Identify_Degradants Identify Degradants (LC-MS) Optimize_HPLC->Identify_Degradants Implement_Controls Implement Preventative Measures Identify_Degradants->Implement_Controls

Caption: Troubleshooting logic for stability issues.

References

Validation & Comparative

Validating the Binding of 1-Biphenyl-4-yl-piperazine to 5-HT1A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding of the novel compound 1-Biphenyl-4-yl-piperazine to the serotonin 1A (5-HT1A) receptor. Due to the absence of publicly available binding affinity data for this specific molecule, this document outlines the necessary experimental protocols and presents comparative data from structurally analogous compounds to support the validation process. The arylpiperazine scaffold is a well-established pharmacophore for 5-HT1A receptor ligands, suggesting a high probability of interaction.[1][2][3]

Comparative Binding Affinity of Structurally Related Compounds

To contextualize the potential affinity of this compound for the 5-HT1A receptor, the following table summarizes the binding affinities (Ki) of structurally related arylpiperazine derivatives. These compounds share the core piperazine structure and feature a biphenyl or a substituted phenyl moiety, providing a basis for estimating the target compound's potential potency.

Compound5-HT1A Receptor Affinity (Ki, nM)Reference
2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[1][2][4]triazolo[4,3-a]pyridin-3(2H)-one20[5]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2[2]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine21.3[2]
N-n-hexyl-1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine0.50[6]
N-n-hexyl-1-(benzo[b]furan-7-yl)piperazine0.54[6]
Unsubstituted phenyl N-piperazine derivative with tetralin moiety0.3 (IC50)[7]

Experimental Protocols

To empirically determine the binding affinity of this compound for the 5-HT1A receptor, a competitive radioligand binding assay is the gold standard.

Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor by measuring its ability to displace a known high-affinity radioligand.

Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity 5-HT1A receptor radioligand such as [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

  • Test Compound: this compound.

  • Reference Compound: A known 5-HT1A receptor ligand with high affinity (e.g., 8-OH-DPAT or WAY-100635).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and membrane suspension.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-labeled reference compound (e.g., 10 µM serotonin), and membrane suspension.

    • Test Compound Competition: Add assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing Experimental and Biological Pathways

To further elucidate the validation process and the biological context, the following diagrams illustrate the experimental workflow and the 5-HT1A receptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane 5-HT1A Receptor-Expressing Cell Membranes Incubation Incubation (Equilibrium Binding) Membrane->Incubation Radioligand Radioligand ([³H]8-OH-DPAT) Radioligand->Incubation Test_Compound This compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Scintillation Scintillation Counting (Quantification of Bound Radioligand) Filtration->Scintillation IC50 IC50 Determination (Non-linear Regression) Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff Equation) IC50->Ki

Caption: Experimental workflow for determining the binding affinity of a test compound to the 5-HT1A receptor.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Ligand This compound (Agonist) Ligand->Receptor Binds Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: The canonical Gi/o-coupled signaling pathway of the 5-HT1A receptor upon agonist binding.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Biphenyl-4-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides a comparative analysis of common analytical methods for the quantitative determination of 1-Biphenyl-4-yl-piperazine, a key intermediate in various synthetic pathways. The cross-validation of these methods ensures consistency and reliability of analytical data across different laboratories and techniques.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of piperazine derivatives, which can be extrapolated to this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (%) 98-10297-10395-105
Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) 1-10 ng/mL[1]0.1-5 ng/mL0.1-1 µg/mL
Limit of Quantification (LOQ) 5-25 ng/mL[1]0.5-15 ng/mL0.5-3 µg/mL
Selectivity HighVery HighLow to Moderate
Sample Throughput HighModerateHigh
Cost per Sample ModerateHighLow

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and cross-validation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine quality control of pharmaceutical ingredients due to its high precision and accuracy.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 238 nm.[3]

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is accurately weighed, dissolved in the mobile phase to a known concentration, and filtered through a 0.45 µm syringe filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of trace impurities and for the analysis of complex mixtures.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer. A capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is commonly used.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4][5]

  • Injector Temperature: 250 °C.[4]

  • Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 280°C at a rate of 15°C/min and held for 4 minutes.[5]

  • Mass Spectrometer Conditions: Ionization is typically performed by electron impact (EI) at 70 eV. The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Derivatization: For improved volatility and chromatographic peak shape, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be employed.[4] The dry residue of the sample extract is reconstituted in ethyl acetate and TFAA and incubated at 70°C for 30 minutes.[4]

UV-Vis Spectrophotometry

This technique is a simple and cost-effective method for the quantification of the pure substance, often used for initial assays and dissolution studies.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric acid or ethanol.

  • Procedure: A stock solution of this compound is prepared. A series of dilutions are made to prepare calibration standards. The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax). The λmax for phenylpiperazine derivatives is typically in the range of 230-280 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve constructed from the standard solutions.

Visualizations

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that different analytical procedures provide equivalent results for the same sample.

Analytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Methods for Comparison (e.g., HPLC, GC-MS) define_samples Select Representative Samples (e.g., API, Formulated Product) define_methods->define_samples define_acceptance Establish Acceptance Criteria (e.g., based on ICH guidelines) define_samples->define_acceptance analyze_samples_m1 Analyze Samples using Method 1 define_acceptance->analyze_samples_m1 analyze_samples_m2 Analyze Samples using Method 2 define_acceptance->analyze_samples_m2 compare_results Compare Results (e.g., Bland-Altman plot, t-test) analyze_samples_m1->compare_results analyze_samples_m2->compare_results assess_criteria Assess Against Acceptance Criteria compare_results->assess_criteria conclusion Conclusion on Method Equivalence assess_criteria->conclusion Analytical Method Selection Pathway cluster_considerations Key Considerations cluster_methods Method Choice start Define Analytical Goal sensitivity Required Sensitivity? start->sensitivity selectivity High Selectivity Needed? sensitivity->selectivity High uvvis UV-Vis sensitivity->uvvis Low throughput High Throughput? selectivity->throughput Yes gcms GC-MS selectivity->gcms No hplc HPLC-UV throughput->hplc Yes throughput->gcms No

References

A Comparative Study of 1-Biphenyl-4-yl-piperazine and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Biphenyl-4-yl-piperazine and its Bioisosteric Analogs with Supporting Experimental Data.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable interactions with various G-protein coupled receptors (GPCRs) and enzymes. This guide provides a comparative analysis of this compound and its bioisosteres, focusing on their pharmacological activity at key biological targets, including dopamine D2 receptors, serotonin 5-HT1A receptors, and acetylcholinesterase (AChE). The strategic replacement of the piperazine core with bioisosteric moieties such as aminopiperidines and diazaspiroalkanes is a common strategy to modulate potency, selectivity, and pharmacokinetic properties, particularly to enhance metabolic stability.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its analogs, providing a basis for a comparative assessment of their performance.

Table 1: Comparative Binding Affinities for Dopamine D2 and Serotonin 5-HT1A Receptors

Compound IDStructureD2 Ki (nM)5-HT1A Ki (nM)
1 This compoundData not availableData not available
2 1-(2-Methoxyphenyl)piperazine derivativeHigh affinityLow to moderate affinity[1]
3 1-Aryl-4-(biarylmethylene)piperazineHigh affinityHigh affinity[2]
4 N-n-hexyl-substituted phenylpiperazineData not available0.50 - 0.54[3]
5 1-Aryl-4-[1-tetralin)alkyl]piperazineLow affinity0.3[4]
6 Aminopiperidine bioisostere (Modafinil analog)30.0 - 77.2[5]Data not available
7 2,6-Diazaspiro[3.3]heptane bioisostereData not availableData not available

Table 2: Comparative Inhibition of Acetylcholinesterase (AChE)

Compound IDStructureAChE IC50 (µM)
8 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative0.91 - 85[6][7]
9 1-Benzoylpiperidine derivative5.10[8]
10 Phenylpiperazine derivative with electron-donating group0.98 - 1.0[5]

Note: Data for direct AChE inhibition by this compound was not found. The table presents data for various piperazine and piperidine derivatives to illustrate the range of inhibitory potencies.

Key Signaling Pathways

The pharmacological effects of this compound and its analogs are often mediated through their interaction with the dopamine D2 and serotonin 5-HT1A receptor signaling pathways.

G Dopamine D2 Receptor Signaling Pathway D2R D2 Receptor Gi Gi/o Protein D2R->Gi Agonist Binding AC Adenylate Cyclase Gi->AC Inhibition Gbg Gβγ Subunit Gi->Gbg Dissociation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation GIRK GIRK Channel Gbg->GIRK Activation Ca Voltage-gated Ca2+ Channels Gbg->Ca Inhibition Ion Ion Influx (K+) GIRK->Ion Opening Ca_influx Ca2+ Influx Ca->Ca_influx

Dopamine D2 Receptor Signaling Pathway

G Serotonin 5-HT1A Receptor Signaling Pathway HT1A 5-HT1A Receptor Gi Gi/o Protein HT1A->Gi Agonist Binding AC Adenylate Cyclase Gi->AC Inhibition ERK ERK/MAPK Pathway Gi->ERK Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation ERK->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Serotonin 5-HT1A Receptor Signaling

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis of the parent compound and key biological assays.

Synthesis of 1-(Biphenyl-4-yl)piperazine

A common and effective method for the synthesis of 1-arylpiperazines is the Buchwald-Hartwig amination.[4][9][10]

G Synthesis of 1-(Biphenyl-4-yl)piperazine via Buchwald-Hartwig Amination start Start Materials: 4-Bromobiphenyl Piperazine reaction Reaction Vessel: - Toluene (solvent) - Sodium tert-butoxide (base) - Pd catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) start->reaction heating Heating (e.g., 100 °C) reaction->heating workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with water and brine heating->workup purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography workup->purification product Product: 1-(Biphenyl-4-yl)piperazine purification->product

Buchwald-Hartwig Synthesis Workflow

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobiphenyl (1.0 eq.), piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., BINAP, 3 mol%).

  • Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(biphenyl-4-yl)piperazine.

Dopamine D2 Receptor Binding Assay

This radioligand binding assay determines the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • HEK-293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone.

  • Non-specific binding agent: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4.

Procedure:

  • Membrane Preparation: Homogenize the D2-expressing HEK-293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the test compound at various concentrations, the radioligand ([3H]-Spiperone, final concentration ~0.2 nM), and the cell membrane preparation. For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values by non-linear regression analysis using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity.

G AChE Inhibition Assay Workflow (Ellman's Method) reagents Prepare Reagents: - AChE solution - DTNB - Acetylthiocholine iodide (ATCI) - Test compound dilutions plate Plate Setup (96-well): - Add buffer, AChE, and test compound/control reagents->plate incubation Pre-incubation (15 min at 25 °C) plate->incubation reaction Initiate Reaction: Add DTNB and ATCI incubation->reaction measurement Measure Absorbance: 412 nm kinetically for 5 min reaction->measurement analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 values measurement->analysis

AChE Inhibition Assay Workflow

Materials:

  • Acetylcholinesterase (from electric eel).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Acetylthiocholine iodide (ATCI).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compounds and a positive control (e.g., donepezil).

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, DTNB, ATCI, and the test compounds in the appropriate solvents.

  • Assay Plate Setup: In a 96-well plate, add phosphate buffer, AChE solution, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add DTNB and then ATCI to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The bioisosteric replacement of the piperazine ring in this compound derivatives is a viable strategy for modulating their pharmacological profile. While direct comparative data for the parent compound is limited in the public domain, the analysis of related analogs suggests that bioisosteres such as aminopiperidines can improve metabolic stability while maintaining or enhancing affinity for key CNS targets. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the structure-activity relationships of these important classes of compounds. Future research should focus on generating head-to-head comparative data to better inform the rational design of novel therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Biphenyl-4-yl-piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of 1-Biphenyl-4-yl-piperazine derivatives, with a focus on their in vitro receptor binding affinities and in vivo behavioral effects. This document is intended to serve as a resource for researchers in the fields of pharmacology and drug discovery, offering objective data to inform future studies and development of novel therapeutics targeting serotonergic and other receptor systems.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of centrally acting agents. Its structural motif allows for interaction with multiple receptor types, leading to a diverse range of pharmacological activities. Understanding the in vitro and in vivo correlation of these activities is crucial for the rational design of new chemical entities with improved efficacy and safety profiles. This guide focuses on the comparison of compounds bearing this core structure, with a particular emphasis on their interactions with serotonin receptors, which are implicated in a wide array of neurological and psychiatric disorders.

In Vitro Activity Comparison

The in vitro activity of this compound derivatives is primarily characterized by their binding affinity to various G-protein coupled receptors (GPCRs). The following table summarizes the binding affinities (Ki, nM) of representative compounds for key serotonin and dopamine receptors.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)D4 (Ki, nM)
Flibanserin 1[1]49[1]89.3[1]88.3[1]4-24[1]
Befiradol (NLX-112) High Affinity (Full Agonist)>1000-fold selectivity---

Flibanserin , a well-characterized derivative, demonstrates high affinity and full agonist activity at the 5-HT1A receptor, with moderate antagonist activity at the 5-HT2A receptor.[1] It also exhibits lower affinity for 5-HT2B, 5-HT2C, and D4 receptors.[1] Befiradol (NLX-112) is a highly selective 5-HT1A receptor full agonist, showcasing over 1000-fold selectivity against other receptor types.

In Vivo Activity Comparison

The in vivo effects of these compounds are often assessed in rodent models of anxiety, depression, and other CNS-related disorders. The data below highlights key findings from behavioral pharmacology studies.

CompoundAnimal ModelDoseRouteKey Findings
Flibanserin Rat--Increases dopamine and norepinephrine levels, and decreases serotonin levels in the prefrontal cortex.[1]
Befiradol (NLX-112) Rat models of Parkinson's disease0.1 - 0.4 mg/kgOralPotently reduced Levodopa-induced dyskinesia.
LQFM180 Mouse18.8 mg/kgp.o.Decreased immobility time in the forced swimming test, suggesting antidepressant-like activity.

Signaling Pathways

The pharmacological effects of this compound derivatives are primarily mediated through their interaction with 5-HT1A and 5-HT2A receptors, which are coupled to distinct intracellular signaling cascades.

G cluster_5HT1A 5-HT1A Receptor Signaling (Agonist) cluster_5HT2A 5-HT2A Receptor Signaling (Antagonist) 5-HT1A_Agonist This compound (e.g., Flibanserin) 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Agonist->5-HT1A_Receptor Binds Gi_protein Gi/o Protein 5-HT1A_Receptor->Gi_protein Activates Adenylyl_Cyclase_i Adenylyl Cyclase (Inhibition) Gi_protein->Adenylyl_Cyclase_i Inhibits cAMP_i ↓ cAMP Adenylyl_Cyclase_i->cAMP_i PKA_i ↓ PKA Activity cAMP_i->PKA_i Neuronal_Inhibition Neuronal Inhibition PKA_i->Neuronal_Inhibition 5-HT2A_Antagonist This compound (e.g., Flibanserin) 5-HT2A_Receptor 5-HT2A Receptor 5-HT2A_Antagonist->5-HT2A_Receptor Blocks Gq_protein Gq/11 Protein 5-HT2A_Receptor->Gq_protein Prevents Activation PLC Phospholipase C Gq_protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activity IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Blocked) Ca_PKC->Neuronal_Excitation

Caption: Signaling pathways for 5-HT1A agonism and 5-HT2A antagonism.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to characterize the activity of this compound derivatives.

In Vitro: Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing the 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

  • Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well microplates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cell pellets in ice-cold lysis buffer.

    • Centrifuge at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Membrane preparation + [³H]8-OH-DPAT + assay buffer.

    • Non-specific Binding: Membrane preparation + [³H]8-OH-DPAT + 10 µM 5-HT.

    • Test Compound: Membrane preparation + [³H]8-OH-DPAT + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total and test compound counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound/Free Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

In Vivo: Forced Swim Test (Mouse)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.

Apparatus:

  • A transparent cylinder (e.g., 20 cm in diameter, 40 cm high) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.

  • Test Session:

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.

    • Record the entire session using a video camera.

  • Behavioral Scoring:

    • Score the last 4 minutes of the test.

    • Measure the duration of immobility (floating with only minor movements to keep the head above water).

    • An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.

  • Data Analysis: Compare the immobility time between the test compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The this compound scaffold represents a versatile platform for the development of novel CNS-active compounds. The data presented in this guide highlight the importance of correlating in vitro receptor binding profiles with in vivo pharmacological effects. A thorough understanding of the structure-activity relationships and the underlying signaling pathways is essential for the optimization of lead compounds and the successful development of new therapeutics. The provided experimental protocols offer a foundation for researchers to further investigate the properties of these and other related molecules.

References

Benchmarking the Selectivity of Aripiprazole for CNS Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding selectivity of aripiprazole, a widely used atypical antipsychotic, for various central nervous system (CNS) targets. While the initial query focused on 1-Biphenyl-4-yl-piperazine, a lack of specific binding data for this parent compound necessitated a shift to a well-characterized and structurally related derivative. Aripiprazole, which contains a biphenyl-piperazine moiety, serves as an exemplary case study for understanding the complex pharmacology of this class of compounds. Its performance is benchmarked against two other commonly prescribed atypical antipsychotics, risperidone and olanzapine, with supporting data from in vitro radioligand binding assays.

Data Presentation: Comparative Binding Affinities

The selectivity of a compound is determined by its binding affinity for various receptors. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) of aripiprazole, risperidone, and olanzapine for a range of CNS receptors, including dopamine, serotonin, adrenergic, and histamine subtypes.

Receptor SubtypeAripiprazole (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)
Dopamine Receptors
D1Low Affinity[1]-High Affinity (≤100)[2]
D20.34[3]3.13[4]11[3]
D30.8[3]-49[3]
D444[3]-27[3]
Serotonin Receptors
5-HT1A1.7[3]-490[3]
5-HT2A3.4[3]0.16[4]4[3]
5-HT2C15[3]-11[3]
5-HT739[3]--
Adrenergic Receptors
α157[3]0.8[4]19[3]
α2-7.54[4]-
Histamine Receptors
H161[3]2.23[4]7[3]
Muscarinic Receptors
M1>10,000[3]-1.9[3]

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using radioligand binding assays. This in vitro technique is fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., aripiprazole) for a specific CNS receptor (e.g., human dopamine D2 receptor).

Materials:

  • Receptor Source: Crude membrane preparations from cell lines (e.g., HEK293 or CHO cells) stably expressing the human recombinant dopamine D2 receptor, or from tissue homogenates known to be rich in these receptors (e.g., rat striatum).[5][6]

  • Radioligand: A radioactively labeled ligand that specifically binds to the D2 receptor with high affinity (e.g., [³H]-Spiperone).[5][6]

  • Non-specific Binding Determinant: An unlabeled competing ligand used in high concentrations to determine non-specific binding (e.g., Haloperidol).[5]

  • Test Compound: Aripiprazole.

  • Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).[5]

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[7]

  • Scintillation Counter: To measure the radioactivity on the filters.[7]

Procedure:

  • Membrane Preparation:

    • Homogenize the cell pellet or tissue in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in a suitable buffer and determine the protein concentration.[6]

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate for a final volume of 250 µL per well:

      • Total Binding: Receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding determinant.

      • Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (aripiprazole).[5][7]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[7]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5][7]

  • Quantification:

    • Place the dried filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualization

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay Receptor_Prep Receptor Membrane Preparation Incubation Incubation (Receptor + Ligands) Receptor_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: Dopamine D2 Receptor

D2_Signaling D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylation

Caption: Inhibitory signaling cascade of the dopamine D2 receptor.

Signaling Pathway: Serotonin 5-HT2A Receptor

SHT2A_Signaling SHT2A Serotonin 5-HT2A Receptor Gq Gq/11 Protein SHT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Activation PKC Protein Kinase C DAG->PKC Activation

Caption: Excitatory signaling cascade of the serotonin 5-HT2A receptor.

References

Head-to-head comparison of different 1-Biphenyl-4-yl-piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of 1-Biphenyl-4-yl-piperazine Derivatives: Cariprazine and Bifeprunox

This guide provides a detailed, data-driven comparison of two notable this compound derivatives: Cariprazine and Bifeprunox. Both compounds have been developed as antipsychotic agents and share a mechanism of action as partial agonists at dopamine D2 and serotonin 5-HT1A receptors. However, their distinct pharmacological profiles, particularly their affinities and intrinsic activities at various receptors, lead to different clinical outcomes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a compound for its receptor is a critical determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the binding affinities of Cariprazine and Bifeprunox for key dopamine and serotonin receptor subtypes.

Receptor SubtypeCariprazine Ki (nM)Bifeprunox Ki (nM)
Dopamine D₂0.490.1
Dopamine D₃0.0850.070
Serotonin 5-HT₁ₐ2.61.1
Serotonin 5-HT₂B0.5819

Data sourced from a preclinical comparison study.[1]

Cariprazine is distinguished by its approximately 10-fold higher affinity for the human dopamine D3 receptor compared to the D2 receptor. Both compounds exhibit subnanomolar affinity for D2 and D3 receptors.[1] In the case of serotonin receptors, both derivatives show nanomolar affinity for the 5-HT1A receptor.[1] Notably, Cariprazine has a significantly higher affinity for the 5-HT2B receptor compared to Bifeprunox.[1]

Functional Activity Profile

Beyond binding affinity, the functional activity of a compound at its receptor—whether it acts as an agonist, antagonist, or partial agonist—is crucial. Partial agonists, like Cariprazine and Bifeprunox, elicit a response that is lower than that of a full agonist. The degree of this response is termed intrinsic activity or efficacy (Emax).

It has been noted that the degree of partial agonism at D2 receptors is a critical factor for clinical efficacy.[1] Compounds with excessive intrinsic activity, such as Bifeprunox, have not proven to be effective antipsychotics, whereas agents with lower intrinsic activity, like Aripiprazole and Cariprazine, have achieved clinical success.[2][3]

The following table summarizes the available functional activity data for Cariprazine.

ReceptorAssayParameterCariprazine Value
Dopamine D₂LInositol Phosphate (IP) ProductionpEC₅₀ (Eₘₐₓ)8.50 (30%)
Dopamine D₂LIP Accumulation (Antagonism)pKₑ9.22
Dopamine D₃cAMP InhibitionpEC₅₀ (Eₘₐₓ)8.58 (71%)
Dopamine D₃cAMP Formation (Antagonism)pKₑ9.57

Data sourced from Kiss B, et al. J Pharmacol Exp Ther. 2010.

In functional assays, Cariprazine demonstrates partial agonist activity at both D2 and D3 receptors.[4] In various in vitro functional assays for D2, D3, and 5-HT1A receptors, both Cariprazine and Bifeprunox showed partial agonist activity, though Bifeprunox appeared to display a higher degree of agonist activity at these receptors.[1]

Signaling Pathways

The therapeutic and adverse effects of this compound derivatives are mediated through complex intracellular signaling cascades initiated by their interaction with dopamine and serotonin receptors.

Dopamine D₂/D₃ Receptor Signaling

Dopamine D₂ and D₃ receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, these receptors can signal through a non-canonical pathway involving β-arrestin, which can lead to the activation of distinct downstream effectors like MAP kinases.[7] Partial agonists like Cariprazine can differentially modulate these pathways.

D2_D3_Signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi/o-βγ D2R->G_protein Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits Cariprazine Cariprazine (Partial Agonist) Cariprazine->D2R Binds AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Decreases production PKA PKA cAMP->PKA Activates MAPK MAPK Pathway BetaArrestin->MAPK Activates

Figure 1: Dopamine D2/D3 receptor signaling pathways.

Serotonin 5-HT₁ₐ Receptor Signaling

The serotonin 5-HT1A receptor also predominantly couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[8][9] Activation of this receptor also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels, which hyperpolarizes the neuron and reduces its excitability.[4] Furthermore, 5-HT1A receptors can modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in neuroplasticity and cell survival.[8]

HT1A_Signaling cluster_membrane_1A Cell Membrane HT1A 5-HT1A Receptor G_protein_1A Gαi/o-βγ HT1A->G_protein_1A Activates OtherPathways MAPK/ERK PI3K/Akt HT1A->OtherPathways Modulates GIRK GIRK Channel CaChannel Ca²⁺ Channel Compound Cariprazine / Bifeprunox (Partial Agonist) Compound->HT1A Binds G_protein_1A->GIRK Opens (via βγ) G_protein_1A->CaChannel Inhibits (via βγ) AdenylylCyclase_1A Adenylyl Cyclase G_protein_1A->AdenylylCyclase_1A Inhibits cAMP_1A cAMP AdenylylCyclase_1A->cAMP_1A Decreases production

Figure 2: Serotonin 5-HT1A receptor signaling pathways.

Experimental Protocols

The following protocols outline the general methodologies used to obtain the quantitative data presented in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

Materials:

  • Receptor Source: Membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., D₂, D₃, or 5-HT₁ₐ).[10][11]

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Spiperone for D₂/D₃ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).[6][10][11]

  • Test Compounds: Cariprazine, Bifeprunox, and other derivatives at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., 10 µM Haloperidol for D₂/D₃).[10][11]

  • Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts.[10][11]

  • Instrumentation: Filtration apparatus (cell harvester) and a liquid scintillation counter.[11]

Procedure:

  • Membrane Preparation: Cells expressing the receptor are harvested, homogenized in a buffer, and centrifuged to isolate the cell membrane fraction. The protein concentration is then determined.[10][11]

  • Assay Incubation: In a 96-well plate, the cell membranes, radioligand (at a fixed concentration), and varying concentrations of the test compound are incubated in the assay buffer. Control wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled ligand) are included.[10]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.[10]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to modulate cAMP production via Gαi/o-coupled receptors.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) expressing the receptor of interest (D₂, D₃, or 5-HT₁ₐ).

  • Stimulation Agent: Forskolin, to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for the measurement of inhibition.

  • Test Compounds: Cariprazine, Bifeprunox, and a reference full agonist (e.g., Dopamine or Serotonin).

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luciferase-based biosensor).

Procedure:

  • Cell Plating: Cells are seeded into 96- or 384-well plates and cultured overnight.[7]

  • Compound Incubation: The culture medium is replaced with a stimulation buffer, and cells are incubated with varying concentrations of the test compound.[7]

  • Stimulation: Forskolin is added to all wells to stimulate cAMP production.

  • Cell Lysis and Detection: After a short incubation, the cells are lysed, and the intracellular cAMP concentration is measured according to the assay kit's instructions.

  • Data Analysis: Dose-response curves are generated, and EC₅₀ and Eₘₐₓ values are calculated using non-linear regression. The Eₘₐₓ is expressed as a percentage of the maximal response to the reference full agonist.[7]

β-Arrestin Recruitment Assay (BRET)

Objective: To measure the ability of a test compound to promote the interaction between the receptor and β-arrestin.

Materials:

  • Cell Line: A suitable host cell line, such as HEK293.[10]

  • Expression Plasmids: Plasmids encoding the receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., YFP or Venus).[10]

  • Transfection Reagent: A reagent for transiently transfecting the plasmids into the cells.

  • BRET Substrate: A substrate for the luciferase, such as Coelenterazine h.[10]

  • Test Compounds: Cariprazine, Bifeprunox, and a reference agonist.

  • Instrumentation: A plate reader capable of simultaneously measuring the light emission from the donor and acceptor molecules.[10]

Procedure:

  • Transfection: Cells are co-transfected with the receptor-Rluc and β-arrestin-YFP plasmids and plated in white, clear-bottom 96-well plates.[10]

  • Compound Addition: After 24-48 hours, varying concentrations of the test compounds are added to the wells.

  • Substrate Addition and Measurement: The BRET substrate is added, and the luminescence signals at the donor and acceptor emission wavelengths are measured immediately and kinetically.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. Dose-response curves are plotted to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay cluster_bret β-Arrestin BRET Assay b1 Prepare Cell Membranes b2 Incubate Membranes with Radioligand & Test Compound b1->b2 b3 Filter & Wash b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Plate Cells f2 Incubate with Test Compound f1->f2 f3 Stimulate with Forskolin f2->f3 f4 Lyse Cells & Measure cAMP f3->f4 f5 Calculate EC50 & Emax f4->f5 br1 Co-transfect Cells with Receptor-Rluc & β-arrestin-YFP br2 Add Test Compound br1->br2 br3 Add BRET Substrate br2->br3 br4 Measure BRET Signal br3->br4 br5 Calculate EC50 & Emax br4->br5

Figure 3: General experimental workflows for in vitro assays.

References

Comparative Analysis of 1-Biphenyl-4-yl-piperazine: Evaluating Behavioral Effects and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of behavioral effects is paramount in the preclinical assessment of novel compounds. This guide provides a comparative analysis of 1-Biphenyl-4-yl-piperazine, a compound of interest within the broader class of piperazine derivatives known for their diverse central nervous system activities. Due to a lack of specific in vivo behavioral data for this compound in the current scientific literature, this guide will infer its potential behavioral profile based on structurally related compounds and provide a comparison with well-characterized piperazine alternatives. This approach, supported by experimental data from related compounds, aims to offer a framework for future research and highlight the methodologies crucial for ensuring reproducible findings.

The piperazine moiety is a common scaffold in a multitude of centrally acting agents, including anxiolytics, antidepressants, and antipsychotics.[1] These compounds often exert their effects through modulation of monoaminergic systems, particularly serotonin (5-HT) and dopamine (DA) receptors.[2] Derivatives of arylpiperazine have shown a range of behavioral effects in preclinical models, including modulation of anxiety, depression-like behaviors, and cognitive functions.[3][4][5]

Inferred Profile of this compound and Comparison with Alternatives

To provide a tangible comparison, this guide presents data on three alternative, well-studied piperazine derivatives: 1-(m-chlorophenyl)piperazine (m-CPP), Buspirone, and a representative compound from a study on the anxiolytic-like effects of novel arylpiperazines (Compound 3o). These alternatives have established behavioral profiles and offer a benchmark for potential future studies on this compound.

Data Presentation: Comparative Behavioral Effects of Piperazine Derivatives

CompoundBehavioral AssayAnimal ModelKey FindingsPutative Mechanism of Action
1-(m-chlorophenyl)piperazine (m-CPP) Elevated Plus MazeRatIncreased anxiety-like behavior (reduced time in open arms)5-HT2C receptor agonist
Open Field TestRatDose-dependent suppression of locomotor activity[8]5-HT receptor stimulation[8]
Buspirone Elevated Plus MazeMouseAnxiolytic-like effect (increased time and entries in open arms)5-HT1A receptor partial agonist
Forced Swim TestMouseAntidepressant-like effect (reduced immobility time)5-HT1A receptor partial agonist
Compound 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide) Elevated Plus MazeMouseConfirmed anxiolytic effects[3]Direct 5-HT1A receptor participation[3]

Experimental Protocols

Reproducibility in behavioral pharmacology is critically dependent on detailed and standardized experimental protocols. Below are methodologies for two key experiments frequently used to assess the anxiolytic and antidepressant-like effects of piperazine derivatives.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated from the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.

Procedure:

  • Animals are habituated to the testing room for at least 1 hour before the experiment.

  • The test compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes).

  • Each animal is placed individually in the center of the maze, facing an open arm.

  • The behavior of the animal is recorded for a set period, typically 5 minutes.

  • Key parameters measured include the number of entries into the open and closed arms, and the time spent in each type of arm.

  • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[9]

  • The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

Forced Swim Test (FST) for Antidepressant-like Activity

The Forced Swim Test is a common behavioral assay used to screen for potential antidepressant-like activity in rodents. The test is based on the observation that animals will eventually adopt an immobile posture when placed in an inescapable container of water.

Apparatus: A transparent cylindrical container (e.g., 25 cm in diameter, 45 cm high) is filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws (e.g., 30 cm).

Procedure:

  • The test typically involves a pre-test session (e.g., 15 minutes) on the first day, followed by a test session (e.g., 5-6 minutes) 24 hours later.

  • The test compound or vehicle is administered at specific time points before the test session (e.g., 24, 5, and 1 hour prior).

  • During the test session, the animal is placed in the water-filled cylinder.

  • The duration of immobility (defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.

  • A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.[4]

Visualizations

To further clarify the experimental and conceptual frameworks discussed, the following diagrams are provided.

experimental_workflow cluster_pre_test Pre-Test Phase cluster_testing Behavioral Testing Phase cluster_post_test Post-Test Analysis animal_housing Animal Acclimation compound_prep Compound Preparation compound_admin Compound Administration compound_prep->compound_admin behavioral_assay Behavioral Assay (e.g., EPM, FST) compound_admin->behavioral_assay data_collection Data Collection behavioral_assay->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: A generalized workflow for in vivo behavioral pharmacology studies.

signaling_pathway cluster_receptor Serotonergic Synapse cluster_downstream Intracellular Signaling Cascade cluster_cellular_response Cellular Response ligand Arylpiperazine (e.g., 5-HT1A Agonist) receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp neuronal_activity Modulation of Neuronal Firing camp->neuronal_activity behavioral_effect Anxiolytic/Antidepressant -like Effects neuronal_activity->behavioral_effect

Caption: A putative signaling pathway for an arylpiperazine acting as a 5-HT1A agonist.

References

Independent Verification of the Pharmacological Activity of 1-Biphenyl-4-yl-piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of 1-Biphenyl-4-yl-piperazine, also known as Bifeprunox, with alternative antipsychotic agents. The information presented is supported by experimental data to facilitate independent verification and further research.

Introduction to this compound (Bifeprunox)

This compound (Bifeprunox) is an investigational atypical antipsychotic agent designed as a "third-generation" treatment for schizophrenia.[1] Its development, however, was discontinued as clinical trials did not demonstrate superior efficacy compared to existing treatments.[2][3] The core mechanism of Bifeprunox is its dual modulation of central dopamine and serotonin pathways. It acts as a partial agonist at dopamine D2-like receptors and as a potent, efficacious agonist at serotonin 5-HT1A receptors.[1][4][5][6][7][8] This profile was intended to offer a broad therapeutic effect on positive, negative, and cognitive symptoms of schizophrenia while minimizing the extrapyramidal side effects associated with older antipsychotics.[8]

This guide compares the in-vitro pharmacological profile of Bifeprunox with a first-generation (Haloperidol), second-generation (Risperidone, Olanzapine), and another third-generation (Aripiprazole) antipsychotic to highlight the key differences in receptor interaction and functional activity.

Data Presentation: Comparative Receptor Pharmacology

The following tables summarize the quantitative data for Bifeprunox and selected alternatives at the primary target receptors implicated in the treatment of psychosis: Dopamine D2 and Serotonin 5-HT1A.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

CompoundClassDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)
Bifeprunox 3rd Gen. (Partial Agonist)~1.5[5][8]~6.3 - 10[5][8]
Aripiprazole 3rd Gen. (Partial Agonist)0.34[9][10]1.65[9]
Risperidone 2nd Gen. (Antagonist)3.1 - 3.3[11][12]>1000
Olanzapine 2nd Gen. (Antagonist)11[11]>1000
Haloperidol 1st Gen. (Antagonist)0.7 - 1.6[10][12]>1000

Table 2: Comparative Receptor Functional Activity

Functional activity describes the cellular response upon drug binding. Efficacy (Emax) is the maximum response a drug can produce, expressed relative to the endogenous ligand (e.g., Dopamine or Serotonin). Antagonists have an Emax of 0%, while partial agonists have an Emax between 0% and 100%.

CompoundReceptorActivity TypeEfficacy (Emax)
Bifeprunox Dopamine D2Partial Agonist~31%[3]
Serotonin 5-HT1APartial/Efficacious Agonist70%[5]
Aripiprazole Dopamine D2Partial Agonist~25%[3]
Serotonin 5-HT1APartial Agonist68%[9]
Risperidone Dopamine D2Antagonist~0%
Olanzapine Dopamine D2Antagonist~0%
Haloperidol Dopamine D2Antagonist~0%

Experimental Protocols

The data presented above are typically generated using the following standard experimental methodologies.

1. Radioligand Binding Assay (for determining Ki)

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from its receptor.[13][14]

  • Materials:

    • Receptor Source: Cell membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., D2 or 5-HT1A), or homogenized brain tissue (e.g., rat striatum for D2).[15]

    • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).[15][16]

    • Test Compound: The unlabeled drug to be tested (e.g., Bifeprunox) at a range of concentrations.

    • Assay Buffer: A buffered solution (e.g., Tris-HCl) with appropriate ions to maintain physiological conditions.[17]

    • Filtration Apparatus: A cell harvester and glass fiber filters to separate receptor-bound from free radioligand.[13]

  • Procedure:

    • Incubation: The receptor preparation, a fixed concentration of radioligand, and varying concentrations of the test compound are incubated together in assay tubes or 96-well plates until binding reaches equilibrium.[13][17]

    • Defining Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, non-labeled drug for the target receptor to saturate all specific binding sites. The radioactivity measured in these samples represents non-specific binding.

    • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the receptor-bound radioligand, while the unbound radioligand passes through.[17]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

2. Functional cAMP Assay (for determining EC50 and Emax)

This assay measures the functional consequence of receptor activation for G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity. Dopamine D2 and Serotonin 5-HT1A receptors are both Gi/o-coupled, meaning their activation inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound by measuring its effect on intracellular cAMP levels.[19]

  • Materials:

    • Cell Line: A cell line (e.g., HEK293) expressing the receptor of interest.

    • cAMP Stimulant: Forskolin, a direct activator of adenylyl cyclase, is used to induce a measurable baseline of cAMP production.[19][20]

    • Test Compound: The drug to be tested (e.g., Bifeprunox) at a range of concentrations.

    • cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., GloSensor™).[21][22][23]

  • Procedure:

    • Cell Plating: Cells expressing the receptor are seeded into multi-well plates (e.g., 96- or 384-well) and cultured.[19]

    • Compound Addition: Cells are pre-incubated with varying concentrations of the test compound.

    • Stimulation: Forskolin is added to all wells (except the negative control) to stimulate cAMP production. The inhibitory effect of the test compound on this stimulated cAMP level is then measured.[20]

    • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is quantified according to the detection kit's protocol. The signal (e.g., fluorescence or luminescence) is inversely proportional to the amount of cAMP produced.[23]

    • Data Analysis: The results are used to generate a dose-response curve. The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum inhibition of forskolin-stimulated cAMP levels) are calculated from this curve. The Emax value indicates the compound's intrinsic efficacy as an agonist (or partial agonist).

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action for Bifeprunox and a typical experimental workflow.

Bifeprunox_Mechanism_of_Action Proposed Synaptic Mechanism of Bifeprunox cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Pre_Vesicle Vesicles (Dopamine/Serotonin) Pre_Terminal Neuron Terminal Synaptic_Cleft Synaptic Cleft Pre_Vesicle->Synaptic_Cleft Pre_D2_Auto D2 Autoreceptor Pre_5HT1A_Auto 5-HT1A Autoreceptor Post_D2 D2 Receptor Post_5HT1A 5-HT1A Receptor Post_Effect Modulation of Neuronal Firing Post_D2->Post_Effect Signal Post_5HT1A->Post_Effect Signal Bifeprunox Bifeprunox Bifeprunox->Pre_D2_Auto Bifeprunox->Pre_5HT1A_Auto Stimulates (Reduces 5-HT Release) Bifeprunox->Post_D2 Binds (Partial Agonist) Stabilizes Signal Bifeprunox->Post_5HT1A Binds (Agonist) Enhances Signal Dopamine Dopamine Dopamine->Pre_D2_Auto Binds (Inhibits Release) Dopamine->Post_D2 Binds (Full Agonist) Serotonin 5-HT Serotonin->Pre_5HT1A_Auto Binds (Inhibits Release) Serotonin->Post_5HT1A Binds (Full Agonist)

Caption: Proposed synaptic mechanism of this compound (Bifeprunox).

Experimental_Workflow General Workflow for In-Vitro Pharmacological Characterization cluster_binding Binding Assay (Ki) cluster_functional Functional Assay (EC50, Emax) b1 Prepare Receptor Source (e.g., Cell Membranes) b2 Incubate Receptor + Radioligand + Test Compound (Varying Conc.) b1->b2 b3 Separate Bound from Free Ligand (Filtration) b2->b3 b4 Quantify Bound Radioactivity (Scintillation Counting) b3->b4 b5 Calculate IC50 and Ki b4->b5 f1 Culture Cells Expressing Receptor of Interest f2 Add Test Compound (Varying Conc.) f1->f2 f3 Stimulate with Forskolin (to produce cAMP) f2->f3 f4 Lyse Cells & Detect cAMP Level (e.g., Luminescence) f3->f4 f5 Calculate EC50 and Emax f4->f5 start Start start->b1 start->f1

Caption: Workflow for in-vitro pharmacological characterization of a test compound.

References

Safety Operating Guide

Proper Disposal of 1-Biphenyl-4-yl-piperazine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Biphenyl-4-yl-piperazine is a critical procedural requirement to ensure the safety of laboratory personnel and the protection of the environment. As a derivative of both biphenyl and piperazine, this compound must be handled as hazardous waste, adhering to strict protocols established by regulatory bodies such as the Environmental Protection Agency (EPA).[1][2] This guide provides essential, step-by-step instructions for its safe handling and disposal.

Disclaimer: Before initiating any disposal protocol, it is mandatory to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound. The SDS contains detailed, substance-specific safety, handling, and disposal information that supersedes any general guidance.

Hazard Profile Summary

The disposal procedure for this compound is dictated by the known hazards of its parent compounds. Based on available safety data, piperazine is a flammable solid that can cause severe skin burns, eye damage, and allergic reactions.[3][4][5] It is also suspected of damaging fertility and is harmful if swallowed.[4][5][6] Biphenyl is known to cause eye and skin irritation and can have toxic effects on the liver, kidneys, and nervous system.[7] Therefore, this compound waste must be treated as hazardous.

Hazard CategoryDescriptionParent Compound(s)
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3][4][6][7]Piperazine, Biphenyl
Eye Damage/Irritation Causes serious eye damage.[3][6][7]Piperazine, Biphenyl
Sensitization May cause an allergic skin reaction or asthma symptoms if inhaled.[3][4][5][6]Piperazine
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][4][5][6]Piperazine
Acute Toxicity Harmful if swallowed.[4][6]Piperazine
Organ Toxicity Can cause damage to the liver, kidneys, and nervous system.[7]Biphenyl
Flammability Flammable solid.[3][4][5]Piperazine
Environmental Hazard Harmful to aquatic organisms.[6]Piperazine

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.

1. Hazard Assessment and Personal Protective Equipment (PPE)

  • Consult the SDS: Before handling the waste, review the compound-specific SDS.

  • Wear Appropriate PPE: At a minimum, personnel must wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[3][8][9]

2. Segregation of Waste

  • Prevent Reactions: Do not mix this compound waste with other chemical wastes unless compatibility is confirmed.

  • Incompatible Materials: Keep this waste segregated from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8] Store waste containers separately according to their hazard class (e.g., flammables, corrosives).[10][11]

3. Containerization

  • Select a Suitable Container: Use a dedicated, chemically compatible container with a secure, leak-proof lid.[1][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • Avoid Overfilling: Fill the container to no more than three-quarters of its capacity to prevent spills and allow for vapor expansion.[12]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[2][10]

4. Labeling of Waste Container

  • Mandatory Labeling: As soon as waste is first added, the container must be labeled with a hazardous waste tag.[1][11]

  • Required Information: The label must include the following details[1][13]:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". For mixtures, list all chemical components and their approximate percentages.

    • Accurate hazard pictograms (e.g., Corrosive, Flammable, Health Hazard, Environmental Hazard).

    • The accumulation start date (the date the first drop of waste was added).

    • The name of the Principal Investigator and the specific laboratory location (building and room number).

5. Storage of Waste

  • Designated Area: Store the labeled waste container in a designated hazardous waste accumulation area within the laboratory.[12]

  • Safe Storage Conditions: The storage area should be well-ventilated. Store containers below eye level and away from heat, direct sunlight, and any sources of ignition.[3][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[11]

6. Final Disposal

  • Prohibited Actions: It is illegal and unsafe to dispose of this compound by pouring it down the sink or placing it in the regular trash.[1][13][14] This can lead to environmental contamination and adverse health effects.[6][7]

  • Arrange for Professional Disposal: Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][11][13] Submit a completed hazardous waste pickup request form as required by your institution.

7. Disposal of Empty Containers

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[10][11]

  • The solvent rinsate must be collected and disposed of as hazardous waste.[10][11]

  • After triple-rinsing and air drying, deface or remove the original labels, and the container may then be disposed of in the regular trash or recycled.[10][12]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and required actions for the proper disposal of this compound waste.

G start Waste Generated: This compound sds 1. Consult Specific SDS & Identify Hazards start->sds ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate 3. Segregate from Incompatible Materials ppe->segregate containerize 4. Use Labeled, Sealed, Compatible Container segregate->containerize label 5. Affix 'Hazardous Waste' Label with Full Details containerize->label store 6. Store in Designated Area with Secondary Containment label->store disposal 7. Arrange Disposal via EHS or Licensed Contractor store->disposal improper Improper Disposal (Sink/Trash) store->improper DO NOT DO THIS

References

Essential Safety and Logistics for Handling 1-Biphenyl-4-yl-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Effective protection is paramount when handling 1-Biphenyl-4-yl-piperazine and its derivatives due to their potential hazards, which include skin and eye irritation or corrosion, respiratory sensitization, and potential organ toxicity.[1][2][3][4][5] The following table summarizes the recommended PPE.

Protection Type Specification Rationale and References
Eye and Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.Prevents contact with eyes, which can cause serious irritation or damage.[1][2][3][5]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene). A full-body chemical-resistant suit is recommended, with the type selected based on the concentration and amount of the substance.Protects against skin irritation or burns upon contact.[1][3][5] Proper glove removal technique is crucial.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working in areas with inadequate ventilation or where dust formation is likely. Filter type should be appropriate for organic vapors and particulates (e.g., ABEK-P2).Prevents respiratory irritation and potential sensitization.[1][3][5]

Hazard Summary and First Aid

The table below outlines the primary hazards associated with piperazine derivatives and the immediate first-aid measures to be taken in case of exposure.

Hazard Description First-Aid Measures
Skin Contact Causes skin irritation and may cause allergic skin reactions. Prolonged contact can lead to severe burns.[1][2][4]Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
Eye Contact Causes serious eye irritation or severe eye damage.[1][2][4]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Inhalation May cause respiratory irritation and potential allergy or asthma-like symptoms.[1][2][4]Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.
Ingestion Harmful if swallowed.[1][2]Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical to maintaining a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][5]

  • Dispensing: Avoid the formation of dust and aerosols.[1] Use appropriate tools for transferring the solid material.

  • During Operation: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][2] Decontaminate all surfaces and equipment used.

Storage Protocol:

  • Store in a cool, dry, and well-ventilated place.[1][3][5]

  • Keep the container tightly closed and sealed.[1][3][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][5]

  • The storage area should be locked up or accessible only to authorized personnel.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a dedicated, properly labeled, and sealed container.[1] Do not mix with other waste.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name, and associated hazard symbols.

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Final Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations. This typically involves incineration in a licensed facility.[3] Do not allow the product to enter drains.[1]

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain Compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weigh Weigh/Dispense Compound (Avoid Dust) ventilation->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate waste_collection Collect Waste in Labeled Container decontaminate->waste_collection disposal Dispose of Waste via Approved Vendor waste_collection->disposal end End disposal->end

Caption: Procedural workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.